Ethyl quinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDACPMYLDVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300415 | |
| Record name | ethyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-46-3 | |
| Record name | 50741-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-quinoline carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Ethyl Quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl quinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its synthesis, and its relevance in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a stable solid at room temperature. Its core structure consists of a quinoline ring system with an ethyl carboxylate group attached at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO₂ | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| Melting Point | 63-67 °C | [3][4] |
| Boiling Point | 120 °C at 0.4 mmHg | [3][4] |
| Appearance | White to pale yellow solid | [5] |
| CAS Number | 50741-46-3 | [3] |
Spectroscopic Data
The structural characterization of this compound is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 9.30 (s, 1H), 8.74 (s, 1H), 8.06 (d, J=9.0 Hz, 1H), 7.47 (dd, J=9.0, 2.4 Hz, 1H), 7.17 (d, J=1.5 Hz, 1H), 4.48 (q, J=7.2 Hz, 2H), 3.96 (s, 3H), 1.46 (t, J=7.2 Hz, 3H) | [5] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 165.6, 158.3, 147.7, 146.1, 137.3, 130.8, 128.2, 124.7, 123.6, 106.0, 61.4, 55.6, 14.3 | [5] |
| Infrared (IR, neat) | νₘₐₓ (cm⁻¹): 2981, 1717, 1601, 1279, 1243, 1027 | [5] |
Synthesis of this compound
The most common and well-established method for the synthesis of quinolines, including this compound, is the Gould-Jacobs reaction.[6] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol outlines the synthesis of the precursor to many quinoline-3-carboxylates, which can be subsequently modified.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Dowtherm A)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Ethanol (for recrystallization)
Procedure:
-
Condensation: In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Add a high-boiling inert solvent, such as Dowtherm A, to the crude intermediate. Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed in a fume hood with appropriate safety precautions. The cyclization usually takes 15-30 minutes.
-
Isolation of Ethyl 4-hydroxyquinoline-3-carboxylate: Cool the reaction mixture and add petroleum ether or a similar non-polar solvent to precipitate the product. Collect the solid by filtration and wash with the same solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization from ethanol.[3]
References
- 1. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. rsc.org [rsc.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Ethyl Quinoline-3-carboxylate and its 4-Oxo Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthesis of ethyl quinoline-3-carboxylate, a key scaffold in medicinal chemistry. It also addresses its closely related and often synonymously referenced analogue, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, offering clarity on their distinct yet related properties. This document details experimental protocols for their synthesis and presents analytical data for their characterization. Furthermore, it explores the biological significance of these compounds, including their role in relevant signaling pathways.
Chemical Structure and Identification
The nomenclature surrounding "this compound" can be ambiguous, referring to two distinct chemical entities. This guide will address both compounds to provide a thorough resource.
Compound 1: this compound
This compound features a fully aromatic quinoline ring system.
-
IUPAC Name: this compound
-
Synonyms: 3-Quinolinecarboxylic acid ethyl ester, 3-Carbethoxyquinoline[1]
-
CAS Number: 50741-46-3[1]
-
Molecular Formula: C₁₂H₁₁NO₂[1]
-
Molecular Weight: 201.22 g/mol [1]
-
Chemical Structure:
Compound 2: Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate
This compound, a quinolone, possesses a ketone group at the 4-position and a proton at the 1-position of the quinoline ring. It is also commonly referred to as ethyl 4-hydroxyquinoline-3-carboxylate due to keto-enol tautomerism.
-
IUPAC Name: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
-
Synonyms: Ethyl 4-hydroxyquinoline-3-carboxylate, 4-Oxo-1,4-dihydro-3-quinolinecarboxylic acid ethyl ester[2]
-
CAS Number: 52980-28-6[2]
-
Chemical Structure:
Analytical Data for Characterization
Accurate characterization of these compounds is crucial for their application in research and development. The following tables summarize key analytical data.
Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 9.46 (s, 1H), 8.79 (s, 1H), 7.76 (d, 1H, J = 8.1 Hz), 7.49 (t, 1H, J = 7.8 Hz), 7.16 (d, 1H, J = 6.9 Hz), 4.48 (q, 2H, J = 6.9 Hz), 1.46 (t, 3H, J = 6.9 Hz).[4] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 165.5, 148.9, 148.8, 138.8, 137.3, 131.9, 127.1, 127.0, 126.8, 122.9, 61.4, 14.2.[4] |
| Infrared (IR) (neat) | νₘₐₓ 2993, 1726, 1600, 1492, 1276, 784 cm⁻¹.[4] |
| Mass Spectrometry (MS) | HRMS (APCI) m/z: [M+H]⁺ Calcd for C₁₂H₁₂NO₂ 202.0863, Found 202.0861. |
Spectroscopic Data for Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H). (Note: This is for the hydrolyzed acid, but indicates the quinolone ring proton chemical shifts).[5] |
| ¹³C NMR | Data available in public databases such as PubChem. |
| Infrared (IR) | Data available in public databases such as PubChem. |
| Mass Spectrometry (GC-MS) | m/z top peak: 171, m/z 2nd highest: 217, m/z 3rd highest: 170. |
Experimental Protocols for Synthesis
The following sections provide detailed methodologies for the synthesis of both this compound and its 4-oxo analogue.
Synthesis of Ethyl Quinoline-3-carboxylates from Arylmethyl Azides
This protocol describes a domino reaction for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters.[4]
Experimental Workflow:
Synthesis of Ethyl Quinoline-3-carboxylates.
Step 1: Synthesis of Benzylic Azides To a solution of the corresponding benzyl alcohol (1.0 equiv) in dichloromethane (DCM, 2.6 mL/mmol) is added PBr₃ (0.34 equiv) at room temperature. The reaction mixture is stirred for 1 hour, and then the solvent is removed under reduced pressure. The resulting crude benzyl bromide is used in the next step without further purification. The crude product is dissolved in dimethyl sulfoxide (DMSO, 2.6 mL/mmol), and sodium azide (NaN₃, 2.5 equiv) is added at 0°C. The reaction mixture is stirred at 0°C for 30 minutes and then warmed to room temperature. The mixture is stirred for 16 hours, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to obtain the crude arylmethyl azide, which is purified by silica gel chromatography.[4]
Step 2: Synthesis of Ethyl Quinoline-3-carboxylates To a solution of the arylmethyl azide (1.0 equiv) and ethyl propiolate (1.2 equiv) in a suitable solvent is added a rhodium catalyst, such as Rh₂(OAc)₄ (2 mol%). The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.[4]
Synthesis of Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)
This method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
Experimental Workflow:
Gould-Jacobs Reaction for Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate.
Step 1: Condensation An aniline derivative is reacted with diethyl ethoxymethylenemalonate (EMME). The specific conditions, such as solvent and temperature, can be varied depending on the reactivity of the aniline. Typically, the reaction is carried out by heating the two reactants together, sometimes in the presence of a catalyst.
Step 2: Thermal Cyclization The resulting diethyl anilinomethylenemalonate intermediate is heated in a high-boiling solvent, such as Dowtherm A or diphenyl ether, to induce cyclization. The reaction is typically heated to around 250°C.[6] Upon cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.
Biological Activity and Signaling Pathways
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7]
Anticancer Activity and Inhibition of EGFR/HER-2 Signaling
Certain this compound derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[8] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.
The inhibition of EGFR and HER-2 by these quinoline derivatives leads to the induction of apoptosis (programmed cell death) in cancer cells. This process is mediated by the activation of caspases (such as caspase-3, -8, and -9), an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[8]
EGFR/HER-2 Inhibition Pathway:
Inhibition of EGFR/HER-2 signaling by this compound derivatives.
This simplified diagram illustrates how this compound derivatives can inhibit the EGFR and HER-2 signaling pathways, leading to a reduction in cell proliferation and survival, and the induction of apoptosis.
Conclusion
This compound and its 4-oxo analogue are versatile chemical scaffolds with significant potential in drug discovery and development. This guide has provided a detailed overview of their chemical structures, analytical characterization, and synthetic methodologies. The exploration of their biological activities, particularly as inhibitors of key cancer-related signaling pathways, highlights the importance of these compounds as a foundation for the design of novel therapeutic agents. The provided experimental protocols and analytical data serve as a valuable resource for researchers in the field.
References
- 1. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]
- 4. rsc.org [rsc.org]
- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 [idr.nitk.ac.in]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl Quinoline-3-carboxylate: CAS Number and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl quinoline-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data essential for its unequivocal identification.
Chemical Identity and Properties
This compound is a stable, crystalline solid. Its unique structure, featuring a quinoline core with an ethyl ester at the 3-position, makes it a valuable scaffold for the synthesis of more complex molecules.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1. These identifiers are crucial for accurate documentation and database searches.
| Identifier | Value |
| CAS Number | 50741-46-3[1] |
| Molecular Formula | C₁₂H₁₁NO₂[1] |
| Molecular Weight | 201.22 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | Quinoline-3-carboxylic acid ethyl ester, 3-Carbethoxyquinoline[1] |
| MDL Number | MFCD00957421 |
| PubChem CID | Not available |
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in Table 2. These properties are vital for its handling, storage, and application in experimental settings.
| Property | Value |
| Melting Point | 63-67 °C[1] |
| Boiling Point | 120 °C at 0.4 mmHg[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents like chloroform, ethyl acetate, and methanol; insoluble in water. |
| pKa (Predicted) | 3.21 ± 0.11[1] |
| Density (Predicted) | 1.175 g/cm³[1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are two common experimental protocols.
Domino Reaction of Arylmethyl Azides
This method involves a domino reaction of arylmethyl azides with ethyl propiolate.
Experimental Protocol:
-
To a solution of the appropriate benzyl alcohol (1.0 equiv) in dichloromethane (DCM), add phosphorus tribromide (PBr₃, 0.34 equiv) at room temperature.
-
Stir the reaction mixture for 1 hour, then remove the solvent under reduced pressure.
-
Dissolve the crude product in dimethyl sulfoxide (DMSO) and add sodium azide (NaN₃, 2.5 equiv) at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then warm to room temperature and stir for 16 hours.
-
Dilute the mixture with water and extract with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting arylmethyl azide is then reacted with ethyl propiolate in the presence of a suitable catalyst to yield this compound.[2]
Esterification of Quinoline-3-carboxylic Acid
A straightforward method involves the esterification of quinoline-3-carboxylic acid.
Experimental Protocol:
-
Treat quinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.
-
Carry out the esterification of the acid chloride with ethanol to produce this compound.[1]
Spectroscopic Identification
The unequivocal identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): In substituted ethyl quinoline-3-carboxylates, characteristic signals include a singlet for the proton at the 2-position of the quinoline ring (around δ 9.30-9.61 ppm), a singlet for the proton at the 4-position (around δ 8.74-9.03 ppm), and multiplets for the aromatic protons of the quinoline core. The ethyl ester group typically presents as a quartet (around δ 4.48-4.53 ppm) and a triplet (around δ 1.46-1.49 ppm).[2]
-
¹³C NMR (Carbon NMR): The carbonyl carbon of the ester group is expected to appear around δ 165 ppm. The aromatic carbons of the quinoline ring will resonate in the region of δ 106-158 ppm. The methylene and methyl carbons of the ethyl group are typically found around δ 61 ppm and δ 14 ppm, respectively.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:
-
C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹. For substituted derivatives, this peak has been observed in the range of 1710-1729 cm⁻¹.[2]
-
C-O Stretch (Ester): Bands in the region of 1243-1286 cm⁻¹.[2]
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1492-1624 cm⁻¹ region.[2]
-
C-H Stretches (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 201.
Identification Workflow
The following diagram illustrates a logical workflow for the identification and confirmation of this compound from an unknown sample.
References
The Multifaceted Biological Activities of Ethyl Quinoline-3-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, ethyl quinoline-3-carboxylate derivatives have emerged as a particularly promising class of compounds. Their synthetic accessibility and the tunability of their physicochemical properties have led to the discovery of potent agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid in their further development as therapeutic agents.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through the intrinsic pathway.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-amino-5-oxo-4-(4-methoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | MCF-7 (Breast) | 0.025 | [1] |
| Ethyl 2-amino-5-oxo-4-(4-methoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | HT-29 (Colon) | 0.023 | [1] |
| Ethyl 2-amino-5-oxo-4-(4-chlorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | MCF-7 (Breast) | 0.049 | [1] |
| Ethyl 2-amino-5-oxo-4-(4-chlorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | HT-29 (Colon) | 0.034 | [1] |
| Quinoline-3-carboxylate derivative 4m | MCF-7 (Breast) | 0.33 | [2] |
| Quinoline-3-carboxylate derivative 4n | MCF-7 (Breast) | 0.33 | [2] |
| Quinoline-3-carboxylate derivative 4k | K562 (Leukemia) | 0.28 | [2] |
| Quinoline-3-carboxylate derivative 4m | K562 (Leukemia) | 0.28 | [2] |
| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | DU145 (Prostate) | Not Specified | [3] |
| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | A549 (Lung) | Not Specified | [3] |
| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | SKOV3 (Ovarian) | Not Specified | [3] |
| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | MCF7 (Breast) | Not Specified | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.[4]
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Intrinsic Apoptosis
Several this compound derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of a cascade of caspases. Some derivatives have been shown to increase the levels of cleaved caspase-3, caspase-8, and caspase-9.[1][5]
Antimicrobial Activity
This compound derivatives have also shown promising activity against a variety of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microorganisms.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) | Staphylococcus aureus MTCC 96 | 3.9 | [3] |
| Quinoline derivative | Staphylococcus aureus | 20 ± 3.3 | [6] |
| Quinoline derivative | Pseudomonas aeruginosa | 10 ± 1.5 | [6] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial twofold dilutions of the this compound derivatives in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Quinoline derivatives are known to possess anti-inflammatory properties, and some studies suggest that this activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as the NF-κB pathway.[7]
Quantitative Anti-inflammatory Activity Data
While specific IC50 values for COX inhibition by this compound derivatives are not extensively reported, related quinoline-4-carboxylic acid derivatives have shown potent and selective COX-2 inhibition.
| Compound ID/Description | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid | COX-2 | 0.07 | 687.1 | [8] |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 | 0.043 | >513 | [7] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[9]
-
Nitrite Measurement: Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate in the dark for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Signaling Pathway: NF-κB Inhibition
The transcription factor NF-κB is a master regulator of inflammation. Some quinoline derivatives have been shown to inhibit the NF-κB pathway, potentially by preventing the nuclear translocation of NF-κB subunits.[10]
Antiviral Activity
Certain quinoline derivatives have shown potential as antiviral agents, with activity reported against a variety of viruses.
Quantitative Antiviral Activity Data
The following table shows the half-maximal effective concentration (EC50) values of some quinoline analogues against different viruses.
| Compound ID/Description | Virus | EC50 (µM) | Reference |
| Quinoline analogue 19 | Enterovirus D68 | 0.05 - 0.10 | [4] |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative 2 | Zika Virus | 0.8 ± 0.07 | [7] |
| Andrographolide derivative 4 | Zika Virus | 1.31 ± 0.1 | [7] |
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
This compound derivatives represent a versatile and promising scaffold in the field of drug discovery. Their demonstrated efficacy across a range of biological targets, including cancer cells, microbial pathogens, and inflammatory pathways, underscores their therapeutic potential. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights. Further research focusing on lead optimization, in vivo efficacy, and safety profiling is warranted to translate the potential of these compounds into novel therapeutic agents for a variety of diseases.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Ethyl quinoline-3-carboxylate potential as a scaffold in drug discovery.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds. Among its derivatives, ethyl quinoline-3-carboxylate has emerged as a particularly promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the amenability of its structure to chemical modification have allowed for the creation of a diverse range of molecules with significant pharmacological activities. This technical guide provides a comprehensive overview of the potential of the this compound core in drug discovery, focusing on its synthesis, biological activities, and mechanisms of action, with a particular emphasis on its application in anticancer and antimicrobial research.
Synthesis of the this compound Scaffold
The versatile quinoline-3-carboxylate core can be synthesized through various methods, allowing for the introduction of a wide array of substituents. Key synthetic strategies include:
-
Gould-Jacobs Reaction: This classical method involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by cyclization at high temperatures to yield a 4-hydroxyquinoline-3-carboxylate. Subsequent deoxygenation can provide the quinoline-3-carboxylate scaffold.
-
One-Step Reductive Cyclization: A more direct approach involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of a reducing agent like tin(II) chloride. This method offers good yields and is operationally simple.[1]
-
Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion: This novel method utilizes the reaction of indoles with halodiazoacetates in the presence of a rhodium(II) catalyst to produce ethyl quinoline-3-carboxylates. This reaction proceeds through a proposed cyclopropanation of the indole followed by ring-opening and elimination.[2]
These synthetic routes provide medicinal chemists with the flexibility to design and synthesize diverse libraries of this compound derivatives for biological screening.
Anticancer Potential of this compound Derivatives
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, most notably as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
Dual EGFR/HER-2 Inhibition
A significant area of research has focused on the development of this compound derivatives as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] Overexpression of these receptor tyrosine kinases is a hallmark of several cancers, including breast and colon cancer, making them attractive therapeutic targets.
The binding of ligands to EGFR and the formation of HER-2 containing heterodimers trigger a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and differentiation.[1] Quinoline-3-carboxylate derivatives can inhibit the kinase activity of these receptors, thereby blocking these oncogenic signals.
Caption: EGFR/HER-2 signaling pathway and its inhibition by this compound derivatives.
The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| Pyrano[3,2-c]quinoline-3-carboxylate 3a | MCF-7 (Breast) | 25 | [4] |
| HT-29 (Colon) | 23 | [4] | |
| Pyrano[3,2-c]quinoline-3-carboxylate 3f | MCF-7 (Breast) | 28 | [4] |
| HT-29 (Colon) | 25 | [4] | |
| Pyrano[3,2-c]quinoline-3-carboxylate 3c | MCF-7 (Breast) | 30 | [4] |
| HT-29 (Colon) | 28 | [4] | |
| Pyrano[3,2-c]quinoline-3-carboxylate 3g | MCF-7 (Breast) | 42 | [4] |
| HT-29 (Colon) | 30 | [4] | |
| Erlotinib (Reference) | MCF-7 (Breast) | 40 | [4] |
| HT-29 (Colon) | 30 | [4] |
Topoisomerase Inhibition
Another important mechanism of anticancer activity for quinoline derivatives is the inhibition of topoisomerases.[5][6] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerases, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
Topoisomerase II facilitates the passage of one DNA double helix through another by creating a transient double-strand break. Inhibitors can stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks.
Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.
Antimicrobial Potential of this compound Derivatives
In addition to their anticancer properties, derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.
The following table summarizes the in vitro antimicrobial activity of various quinoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Fatty amide carboxylated quinolone (8a) | Staphylococcus aureus MTCC 96 | 3.9 | [7] |
| Quinoline-sulfonamide hybrid (QS3) | Pseudomonas aeruginosa | 64 | [8] |
| Enterococcus faecalis | 128 | [8] | |
| Escherichia coli | 128 | [8] | |
| Salmonella typhi | 512 | [8] | |
| Quinoline derivative 9 | Staphylococcus aureus | 0.12 | [9] |
| Streptococcus pyogenes | 8 | [9] | |
| Salmonella typhi | 0.12 | [9] | |
| Escherichia coli | 0.12 | [9] | |
| Quinoline derivative 10 | Staphylococcus aureus | 0.24 | [9] |
| Streptococcus pyogenes | 32 | [9] | |
| Salmonella typhi | 0.12 | [9] | |
| Escherichia coli | 0.12 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are standardized protocols for key experiments cited in this guide.
Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates[4]
Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline-3-carboxylates.
Methodology:
-
A mixture of the appropriate 4-hydroxy-2-quinolinone (1 mmol) and ethyl 2-cyano-3-phenylacrylate (1 mmol) is prepared in dimethylformamide (DMF, 10 mL).
-
Potassium carbonate (K2CO3, 0.2 mmol) is added as a catalyst.
-
The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by crystallization from ethanol to afford the pure ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate derivative.
Cytotoxicity Assay (MTT Assay)[1][10]
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[8]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Two-fold serial dilutions of the this compound derivatives are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent anticancer and antimicrobial compounds. The ability of these derivatives to target key cellular pathways, such as EGFR/HER-2 signaling and topoisomerase function, underscores their potential for the development of targeted therapies. Further exploration of this scaffold, including the synthesis of novel derivatives and the elucidation of their detailed mechanisms of action, will undoubtedly continue to yield valuable lead compounds for the treatment of various diseases. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics based on the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
The Rise of Quinoline-3-Carboxylates: A New Frontier in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, quinoline derivatives, and specifically novel quinoline-3-carboxylate and carboxamide compounds, have emerged as a particularly promising class of molecules. Exhibiting potent cytotoxic activity against a variety of cancer cell lines, these compounds often target key signaling pathways implicated in tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of the anticancer properties of these novel derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms.
Data Presentation: Anticancer Activity of Novel Quinoline-3-Carboxylate and Carboxamide Derivatives
The following tables summarize the in vitro anticancer activity of several novel quinoline-3-carboxylate and related derivatives against various cancer cell lines, as well as their inhibitory activity against key oncogenic kinases.
Table 1: Cytotoxicity of Quinoline-3-Carboxylate and Carboxamide Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4m | MCF-7 (Breast) | 0.33 | [1][2] |
| 4n | MCF-7 (Breast) | 0.33 | [1][2] |
| 4k | K562 (Leukemia) | 0.28 | [1][2] |
| 4m | K562 (Leukemia) | 0.28 | [1][2] |
| 3a | HT-29 (Colon) | 0.023 | [3] |
| 3f | HT-29 (Colon) | 0.025 | [3] |
| 3d | MCF-7 (Breast) | 0.031 | [3] |
| 3d | HT-29 (Colon) | 0.028 | [3] |
| 4d | A549 (Lung) | 3.317 | [4] |
| 4e | A549 (Lung) | 4.648 | [4] |
| 4d | MCF-7 (Breast) | 7.711 | [4] |
| 4e | MCF-7 (Breast) | 6.114 | [4] |
| 6c | Leukemia & Colon | 0.45 - 0.91 | [5] |
| 6e | Leukemia & Colon | 0.45 - 0.91 | [5] |
| 6f | Leukemia & Colon | 0.45 - 0.91 | [5] |
| SQ2 | HT-29 (Colon) | 3.38 | [6] |
| SQ2 | COLO-205 (Colon) | 10.55 | [6] |
| 16 | Caco-2 (Colorectal) | 13 | [7] |
| 8 | Caco-2 (Colorectal) | 98 | [7] |
Table 2: Kinase Inhibitory Activity of Quinoline-3-Carboxylate and Carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6d | EGFR | 0.18 | [1] |
| 8b | EGFR | 0.08 | [1] |
| 47 | EGFR | 0.49 | [8] |
| 50 | EGFR | 0.12 | [8] |
| Furan derivative 5o | EGFR | 2.61 | [9] |
| Thiophene derivative 6b | EGFR | 0.49 | [9] |
| Benzyloxy derivative 10 | EGFR | 1.73 | [9] |
| 12 | EGFR (Wild Type) | 0.19 | [10] |
| 12 | EGFR (L858R Mutant) | 0.026 | [10] |
| 12 | VEGFR-2 | 0.42 | [10] |
| 13 | VEGFR-2 | 0.069 | [11] |
| 14 | VEGFR-2 | 0.086 | [11] |
| 9 | VEGFR-2 | 0.099 | [11] |
| SQ2 | VEGFR-2 | 0.014 | [6] |
Table 3: Apoptosis-Inducing Effects of Quinoline Derivatives
| Compound ID | Cancer Cell Line | Effect | Quantitative Data | Reference |
| 6e | RPMI-8226 (Leukemia) | Caspase-3 Overexpression | 577.9 pg/mL | [12] |
| 6f | RPMI-8226 (Leukemia) | Caspase-3 Overexpression | 626.9 pg/mL | [12] |
| 12 | MCF-7 (Breast) | Apoptotic Cells | 42.08% | [10] |
| 12 | MCF-7 (Breast) | Bax Gene Activation | 3.97-fold increase | [10] |
| 12 | MCF-7 (Breast) | Bcl-2 Protein Downregulation | 0.368-fold decrease | [10] |
| 7 | Caco-2 (Colon) | Bax Gene Activation | 7.508-fold increase | [13] |
| 7 | Caco-2 (Colon) | Bcl-2 Gene Suppression | 0.194-fold decrease | [13] |
Experimental Protocols: Methodologies for Anticancer Evaluation
The following are detailed protocols for key experiments used to characterize the anticancer properties of novel quinoline-3-carboxylate derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Novel quinoline-3-carboxylate derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylate derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with the quinoline-3-carboxylate derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on signaling pathway components.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against EGFR, p-EGFR, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Visualization of Key Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by novel quinoline-3-carboxylate derivatives and a general workflow for their anticancer evaluation.
Signaling Pathways
Experimental Workflow
References
- 1. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Screening Ethyl Quinoline-3-Carboxylate Analogues for Antimalarial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine and mefloquine being notable examples. Within this structural class, ethyl quinoline-3-carboxylate analogues have emerged as a promising area of investigation for novel antimalarial drugs. This technical guide provides an in-depth overview of the screening process for these analogues, detailing experimental protocols, presenting key structure-activity relationship (SAR) data, and illustrating relevant biological pathways and workflows.
Overview of Antimalarial Action
Quinoline-based antimalarials are understood to exert their effect primarily by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs are weak bases that accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[1][2][3][4] This leads to a buildup of toxic free heme, which ultimately kills the parasite.[1][2][4]
Synthetic Approaches
The synthesis of this compound analogues often involves established chemical reactions. One common method is the Gould-Jacobs reaction, where an aniline derivative is reacted with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization. Modifications to the aniline precursor and subsequent reactions allow for the introduction of various substituents on the quinoline ring, enabling the exploration of structure-activity relationships.
Another approach involves the microwave-assisted, one-pot, three-component reaction of an aldehyde, an aniline, and pyruvic acid, catalyzed by p-toluenesulfonic acid, to yield quinoline-4-carboxylic acid derivatives.[5] Esterification can then be carried out to obtain the corresponding ethyl esters. For instance, the esterification of 2-chloroquinoline-3-carboxylic acid with absolute ethanol in the presence of sulfuric acid yields ethyl 2-chloroquinoline-3-carboxylate.[6][7]
In Vitro Antimalarial Activity Screening
The primary method for evaluating the antimalarial potential of this compound analogues is through in vitro screening against cultured P. falciparum parasites. This typically involves determining the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50%.
Quantitative Data Summary
The following tables summarize the in vitro antimalarial activity of various this compound analogues against different strains of P. falciparum.
| Compound ID | R1-Substituent | R2-Substituent | P. falciparum Strain | IC50 (µM) | Reference |
| Series 1 | |||||
| 7 | 7-OCH3 | H | K1 (CQ-resistant) | ~0.25 | [8] |
| 3D7 (CQ-sensitive) | ~0.25 | [8] | |||
| 8 | 5-OCH3 | H | K1 (CQ-resistant) | >2.5 | [8] |
| 3D7 (CQ-sensitive) | >2.5 | [8] | |||
| Series 2 | |||||
| 31c | 7-OCH3 | 2'-(m-OCH3)-phenyl | K1 (CQ-resistant) | 0.13 | [8] |
| 3D7 (CQ-sensitive) | 0.10 | [8] | |||
| 31a | 7-OCH3 | 2'-phenyl | K1 (CQ-resistant) | ~0.75 | [8] |
| 3D7 (CQ-sensitive) | ~0.75 | [8] | |||
| 31i | 7-OCH3 | 2'-(p-OCH3)-phenyl | K1 (CQ-resistant) | >1 | [8] |
| 3D7 (CQ-sensitive) | >1 | [8] | |||
| Series 3 | |||||
| 9a | 6-CH3 | 4-(naphthalen-2-yloxy) | 3D7 (CQ-sensitive) | 6.58 | [9] |
| 9n | Varies | Varies | 3D7 (CQ-sensitive) | 3.96 | [9] |
| INDO (CQ-resistant) | 6.38 | [9] | |||
| 9o | Varies | Varies | 3D7 (CQ-sensitive) | 6.71 | [9] |
| INDO (CQ-resistant) | 2.8 | [9] |
Note: CQ = Chloroquine
Experimental Protocol: In Vitro Antiplasmodial Assay
A widely used method for assessing in vitro antimalarial activity is the SYBR Green I-based fluorescence assay.[10]
Objective: To determine the IC50 value of test compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with Albumax
-
Test compounds dissolved in DMSO
-
Chloroquine or Artemisinin (as a positive control)
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in RPMI 1640 medium at 37°C. Synchronize the parasite culture to the ring stage.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.
-
Assay Setup: In a 96-well plate, add the synchronized parasite culture (at a specific parasitemia and hematocrit) to wells containing the different concentrations of the test compounds. Include wells with parasite culture only (negative control) and parasite culture with a known antimalarial drug (positive control).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a controlled gas environment.[10]
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The intensity of the SYBR Green I fluorescence is proportional to the number of parasites.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration compared to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Structure-Activity Relationship (SAR) Insights
The data from various screening studies have provided valuable insights into the SAR of this compound analogues:
-
Substitution at the 3-position: An ethyl carboxylate group at the 3-position appears to be crucial for antimalarial potency.[8] Replacement with a carboxylic acid or amide group often leads to a significant decrease or complete loss of activity.[8]
-
Substitution on the Quinoline Core: The position of substituents on the quinoline ring significantly influences activity. For instance, a methoxy group at the 7-position is favored over a 5-methoxy group.[8]
-
Substitution at the 2-position: The nature and position of substituents on an aryl ring at the C-2 position can dramatically alter antimalarial potency. Meta-substituents on the phenyl ring have been shown to be superior to para- or ortho-substituents.[8]
-
Side Chains: The introduction of flexible side chains with terminal amino functionalities can enhance antimalarial activity.[11]
Conclusion
The screening of this compound analogues continues to be a promising avenue for the discovery of new antimalarial agents. The combination of efficient synthetic methodologies, robust in vitro screening protocols, and a growing understanding of the SAR provides a solid foundation for the rational design of more potent and effective drug candidates. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of developing novel treatments to combat drug-resistant malaria.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 3. pnas.org [pnas.org]
- 4. journals.co.za [journals.co.za]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
The Resurgence of Quinolines: A Technical Guide to Their Antimicrobial and Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents. In an era marked by the escalating threat of antimicrobial resistance, the versatility of quinoline derivatives is being explored with renewed vigor. This technical guide provides an in-depth overview of the current landscape of antimicrobial and antifungal applications of quinoline compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols crucial for their evaluation.
Mechanisms of Action: Diverse Strategies to Combat Microbial Threats
Quinoline derivatives exert their antimicrobial and antifungal effects through a variety of mechanisms, targeting essential cellular processes in pathogens. This diversity in their mode of action is a key attribute in the development of novel therapeutics that can circumvent existing resistance pathways.
Inhibition of Bacterial DNA Synthesis: The Classic Quinolone Mechanism
A primary and well-established mechanism of antibacterial action for many quinoline compounds, particularly the fluoroquinolones, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[3][4] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.[5] The differential targeting of DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria) contributes to the broad-spectrum activity of many quinolones.[2]
Caption: Inhibition of DNA Gyrase by Quinoline Compounds.
Antifungal Mechanisms: Targeting Fungal Cell Integrity
The antifungal applications of quinoline derivatives are characterized by a broader range of mechanisms, primarily focused on disrupting the fungal cell's structural and functional integrity.
A significant number of antifungal quinolines target the ergosterol biosynthesis pathway.[6][7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in this pathway, such as lanosterol 14α-demethylase, these compounds deplete ergosterol and lead to the accumulation of toxic sterol intermediates.[8] This disrupts membrane fluidity and function, ultimately leading to fungal cell death.[9][10]
Caption: Inhibition of Ergosterol Biosynthesis by Quinoline Compounds.
Some quinoline derivatives have been shown to function as peptide deformylase enzyme (PDF) inhibitors and fungal cell wall disruptors.[11] PDF is an essential bacterial enzyme that is also found in the mitochondria of some fungi, and its inhibition can disrupt protein synthesis. Disruption of the fungal cell wall, a structure not present in human cells, represents another attractive target for selective antifungal therapy.
Quantitative Data on Antimicrobial and Antifungal Activity
The in vitro efficacy of quinoline derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of recently developed quinoline derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative Class | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | P. aeruginosa | Reference(s) |
| Quinoline-2-one Schiff-base hybrids (6c) | - | 0.75 | - | - | [12] |
| Quinoline-based amide (3c) | 2.67 | - | - | - | [13] |
| Facilely Accessible Quinolines (Compound 6) | - | 1.5 | - | - | [14] |
| 9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | 0.031 | 0.063 | 2 | - | [15] |
| Quinoline-Thiazole (4g) | - | 3.91 | - | - | [16] |
| Quinolone coupled hybrid (5d) | 0.125-8 | 0.125-8 | 0.125-8 | 0.125-8 | [17] |
| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18) | - | - | - | - | [15] |
Table 2: Antifungal Activity of Selected Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative Class | C. albicans | A. niger | A. flavus | F. oxysporum | Reference(s) |
| Quinoline-based amide (3c) | 5.6 | - | - | - | [13] |
| Quinoline-Thiazole (4h, 4m) | ≤0.06 (C. krusei) | - | - | - | [16] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Potentially active | Potentially active | Potentially active | Potentially active | [11] |
| Quinoline-Thiazole (4d, 4i, 4k, 4l, 4m) | 1.95 | - | - | - | [16] |
Experimental Protocols
Standardized and reproducible experimental protocols are paramount for the accurate evaluation of the antimicrobial and antifungal properties of novel quinoline compounds. The following sections detail the methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20][21][22][23][24][25]
Caption: General Workflow for MIC Determination.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test quinoline compound
-
Bacterial or fungal strains
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as specified by CLSI/EUCAST guidelines for specific organisms. Fungal plates are typically incubated for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the quinoline compound at which there is no visible turbidity (growth).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[26][27][28][29][30]
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate these aliquots onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plates under appropriate conditions until growth is visible in the control spots.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[29]
Cytotoxicity Assay on Mammalian Cell Lines
It is crucial to assess the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to evaluate cell viability.[31][32][33][34][35]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test quinoline compound
-
MTT reagent
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the quinoline compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Synthesis of Antimicrobial Quinoline Derivatives: An Overview
The synthesis of novel quinoline derivatives with antimicrobial activity often involves multi-step reaction sequences. A common strategy is the modification of the quinoline core at various positions to optimize activity and pharmacokinetic properties.
For instance, the synthesis of quinoline-based amide derivatives can be achieved through a Palladium(II)/amine cooperative catalysis for the intermolecular hydroalkylation of unactivated alkenes with enolizable ketones.[13] Another approach involves the Mannich reaction to introduce diverse substituents onto the quinoline scaffold.[17] The Vilsmeier-Haack reaction is also employed for the formylation of quinoline hydrazones to create pyrazole and pyridine-bearing quinoline derivatives. The experimental sections of the cited literature provide detailed synthetic procedures, including reaction conditions, purification methods, and characterization of the final compounds.[36]
Conclusion and Future Directions
Quinoline derivatives continue to be a rich source of inspiration for the development of new antimicrobial and antifungal agents. Their diverse mechanisms of action, coupled with the potential for broad-spectrum activity, make them promising candidates to address the challenge of drug-resistant infections. The quantitative data and standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation and advancement of these important compounds. Future research will likely focus on the development of quinoline-based hybrids that target multiple cellular pathways simultaneously, further enhancing their efficacy and reducing the likelihood of resistance development. In silico methods, such as molecular docking and dynamics simulations, will also play an increasingly important role in the rational design and optimization of the next generation of quinoline antimicrobials.[13][36]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 20. darvashco.com [darvashco.com]
- 21. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EUCAST: Fungi (AFST) [eucast.org]
- 23. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. paressaude.com.br [paressaude.com.br]
- 26. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. microchemlab.com [microchemlab.com]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Biogenic Selenium Nanoparticles from Lactiplantibacillus plantarum as a Potent Antimicrobial Agent Against Methicillin-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
- 35. youtube.com [youtube.com]
- 36. tandfonline.com [tandfonline.com]
Ethyl Quinoline-3-Carboxylate: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Among the various quinoline derivatives, ethyl quinoline-3-carboxylate stands out as a key building block for the synthesis of a multitude of heterocyclic compounds. Its versatile reactivity allows for extensive chemical modifications, enabling the development of novel drug candidates with fine-tuned therapeutic efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in the construction of complex heterocyclic systems, and the biological evaluation of the resulting molecules, with a focus on their potential as anticancer agents.
Synthesis of this compound: Key Methodologies
Several classical named reactions provide efficient routes to the quinoline core, which can be adapted for the synthesis of this compound and its derivatives.
Friedländer Synthesis
The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[1][2][3]
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate [1]
-
Materials: 2-Aminobenzophenone, Ethyl acetoacetate, Zirconium(IV) chloride (ZrCl₄), Ethanol, Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Ethyl acetate, Hexane.
-
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
-
Gould-Jacobs Reaction
The Gould-Jacobs reaction is another powerful method for the synthesis of 4-hydroxyquinoline derivatives, which can be readily converted to other quinoline analogs. The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[4][5]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [4][6]
-
Materials: Aniline, Diethyl ethoxymethylenemalonate (DEEM), Acetonitrile.
-
Procedure:
-
In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for a specified time (e.g., 10 minutes).
-
After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
-
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines through the reaction of anilines with β-ketoesters. The reaction conditions can be tuned to favor the formation of either the 4-hydroxyquinoline (Conrad-Limpach) or the 2-hydroxyquinoline (Knorr) isomer.[7][8]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [7]
-
Materials: Aniline, β-ketoester (e.g., ethyl acetoacetate), high-boiling inert solvent (e.g., mineral oil, diphenyl ether).
-
Procedure:
-
Step 1: Enamine Formation: React the aniline with the β-ketoester at a moderate temperature (room temperature to reflux) to form the β-aminoacrylate intermediate. This step can be catalyzed by a small amount of acid.
-
Step 2: Thermal Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve the crude β-aminoacrylate intermediate from Step 1 in a high-boiling solvent. Heat the mixture with stirring to approximately 250-260 °C.
-
Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature to allow the 4-hydroxyquinoline product to precipitate.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization.
-
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for the synthesis of various this compound derivatives and their biological activities.
Table 1: Synthesis of this compound Derivatives via Rh(II)-catalyzed Cyclopropanation-Ring Expansion [9]
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | Indole | This compound | 84 |
| 2 | 5-Methoxyindole | Ethyl 6-methoxyquinoline-3-carboxylate | 98 |
| 3 | 5-Bromoindole | Ethyl 6-bromoquinoline-3-carboxylate | 75 |
| 4 | 6-Chloroindole | Ethyl 7-chloroquinoline-3-carboxylate | 82 |
Table 2: Cytotoxic Activity of Quinoline Derivatives [10][11]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 2,4-Disubstituted quinoline | SF-295 | CNS | 0.314 - 4.65 µg/cm³ |
| 2,4-Disubstituted quinoline | HCT-8 | Colon | 0.314 - 4.65 µg/cm³ |
| 2,4-Disubstituted quinoline | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ |
| 2-phenylquinolin-4-amine (7a) | HT-29 | Colon | 8.12 |
| 2-phenylquinolin-4-amine (7d) | HT-29 | Colon | 9.19 |
| 2-phenylquinolin-4-amine (7i) | HT-29 | Colon | 11.34 |
| Compound 4f | A549 | Lung | comparable to doxorubicin |
| Compound 4f | MCF7 | Breast | comparable to doxorubicin |
Table 3: EGFR/HER-2 Kinase Inhibitory Activity of Quinoline Derivatives [12]
| Compound | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) |
| Erlotinib | 80 | - |
| Lapatinib | - | 26 |
| Compound 5a | 71 | 31 |
This compound in Heterocyclic Synthesis
The ester and quinoline core of this compound provide multiple reaction sites for further functionalization, making it a valuable precursor for a variety of heterocyclic systems.
Synthesis of Quinoline-3-carboxamides
The ethyl ester group can be readily converted to an amide, a common functional group in many biologically active molecules.
Experimental Protocol: Synthesis of Quinoline-3-carboxamides [9]
-
Materials: Quinoline-3-carboxylic acid, Tetraalkylthiuram disulfides, Solvent.
-
Procedure: A general and efficient method involves the amidation of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides under simple reaction conditions. This approach is compatible with a broad range of substrates and provides good yields of the corresponding quinoline-3-carboxamides.
Synthesis of Pyrazolo[3,4-b]quinolines
The quinoline-3-carboxylate scaffold can be used to construct fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which have shown interesting biological activities.
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]quinolines [13]
-
Materials: Ethyl 2-chloroquinoline-3-carboxylate, Hydrazine hydrate, Absolute ethanol, Triethylamine.
-
Procedure:
-
To a solution of ethyl 2-chloroquinoline-3-carboxylate (0.002 mol) in absolute ethanol, add 80% hydrazine hydrate (5 mL) and a few drops of triethylamine.
-
Reflux the mixture on a water bath for 15 hours.
-
After completion of the reaction, distill off the excess hydrazine hydrate and alcohol under reduced pressure.
-
Pour the residue into water.
-
Filter the solid product and dry.
-
Biological Evaluation and Signaling Pathways
Quinoline derivatives synthesized from this compound have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cell growth and proliferation.
Inhibition of EGFR and PI3K/Akt/mTOR Signaling Pathways
Many quinoline-based compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR signaling pathway.[14][15][16][17] Aberrant activation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Caption: Quinoline derivatives inhibiting the EGFR and PI3K/Akt/mTOR signaling pathways.
Experimental Workflow for Anticancer Drug Screening
The evaluation of novel quinoline derivatives as potential anticancer agents typically follows a standardized workflow, from initial synthesis to detailed biological characterization.
Caption: General experimental workflow for the development of quinoline-based anticancer agents.
Experimental Protocol: MTT Cell Viability Assay [10][14]
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, quinoline derivatives, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.
-
Experimental Protocol: Western Blot Analysis of EGFR Phosphorylation [18]
-
Materials: Cancer cells, quinoline derivatives, lysis buffer, primary antibodies (anti-EGFR, anti-phospho-EGFR), secondary antibody, ECL detection reagents.
-
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the quinoline derivative and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total EGFR and phosphorylated EGFR.
-
Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities to determine the effect of the quinoline derivative on EGFR phosphorylation.
-
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The established synthetic methodologies, coupled with the diverse possibilities for further functionalization, provide a robust platform for the generation of novel molecular entities. The demonstrated activity of quinoline derivatives as inhibitors of critical cancer-related signaling pathways underscores the importance of this scaffold in the development of next-generation targeted therapies. This technical guide provides a solid foundation for researchers to explore the rich chemistry of this compound and to design and synthesize new therapeutic agents with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. ijirset.com [ijirset.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synarchive.com [synarchive.com]
- 18. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass) of ethyl quinoline-3-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl quinoline-3-carboxylate, a key scaffold in medicinal chemistry. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document collates data from various sources and provides detailed experimental protocols for acquiring similar spectroscopic information.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . Its structure consists of a quinoline ring system substituted with an ethyl carboxylate group at the 3-position.
Physical Properties:
-
CAS Number: 50741-46-3[1]
-
Appearance: Solid[2]
-
Melting Point: 63-67 °C[1]
-
Boiling Point: 120 °C at 0.4 mmHg[1]
Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. This data is compiled and extrapolated from spectral information of closely related substituted analogs and isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.3 - 9.5 | s | - | H-2 |
| ~8.8 - 9.0 | s | - | H-4 |
| ~8.1 - 8.3 | d | ~8.5 | H-8 |
| ~7.8 - 8.0 | d | ~8.1 | H-5 |
| ~7.6 - 7.8 | t | ~7.5 | H-7 |
| ~7.5 - 7.7 | t | ~7.5 | H-6 |
| 4.50 | q | 7.2 | -OCH₂CH₃ |
| 1.48 | t | 7.2 | -OCH₂CH₃ |
Note: The chemical shifts for the quinoline protons are estimations based on data from substituted derivatives such as ethyl 6-nitroquinoline-3-carboxylate, ethyl 6-methoxyquinoline-3-carboxylate, and ethyl 8-chloroquinoline-3-carboxylate. The values for the ethyl group are based on ethyl benzo[h]quinoline-3-carboxylate.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O |
| ~150.0 | C-2 |
| ~148.0 | C-8a |
| ~138.0 | C-4 |
| ~131.0 | C-7 |
| ~129.5 | C-5 |
| ~129.0 | C-6 |
| ~128.0 | C-4a |
| ~125.0 | C-3 |
| ~127.5 | C-8 |
| 61.4 | -OCH₂CH₃ |
| 14.3 | -OCH₂CH₃ |
Note: The chemical shifts for the quinoline carbons are estimations based on data from substituted derivatives. The values for the ethyl group are based on ethyl benzo[h]quinoline-3-carboxylate.[3]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O (ester) stretch |
| ~1600, ~1480 | Medium | C=C (aromatic) stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~750 | Strong | Aromatic C-H bend |
Note: These are typical ranges for the functional groups present in the molecule and are based on data from various substituted quinoline-3-carboxylates.[3]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 201 | High | [M]⁺ (Molecular Ion) |
| 173 | Moderate | [M - C₂H₄]⁺ |
| 156 | Moderate | [M - OCH₂CH₃]⁺ |
| 128 | High | [M - COOCH₂CH₃]⁺ |
Note: The fragmentation pattern is predicted based on the structure of the molecule and data from its isomer, ethyl quinoline-4-carboxylate.[4]
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is required.
-
Acquisition:
-
Introduce the sample into the ion source.
-
For EI, a direct insertion probe or a GC inlet can be used. For ESI, the sample solution is infused directly or via an LC system.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. The exact mass can be determined using a high-resolution mass spectrometer (HRMS).
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Chemical structure of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl Quinoline-3-Carboxylate from Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of ethyl quinoline-3-carboxylate and its derivatives commencing from indole precursors. The highlighted methodology is a novel, mild, and efficient approach utilizing a Rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. This process is characterized by a probable cyclopropanation-ring expansion pathway.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of functionalized quinolines, such as ethyl quinoline-3-carboxylates, is therefore of significant interest in drug discovery and development. Traditional quinoline syntheses often require harsh conditions and offer limited scope. The presented method provides a valuable alternative, proceeding under mild conditions with good to excellent yields for a variety of substituted indoles.[1][2][3]
The reaction involves the formation of a quinoline structure likely through a cyclopropanation at the 2- and 3-positions of the indole, followed by a ring-opening of the resulting cyclopropane and elimination of a hydrogen halide.[1][2][3] This approach has been shown to be effective for indoles with substituents at the 3, 4, 5, and 6 positions. However, substitution at the 7-position leads to a poor reaction, and a substituent at the 2-position is detrimental to the reaction's success.[1][3] Notably, the presence of an N-H group on the indole appears to be essential for this specific reaction pathway.[1][3]
Data Presentation
Table 1: Optimization of Reaction with Halodiazoacetates
| Entry | Halo-EDA (X-EDA) | Yield (%) |
| 1 | Cl-EDA | 90 |
| 2 | Br-EDA | 84 |
| 3 | I-EDA | 70 |
Reaction conditions: Indole (1.0 equiv), X-EDA (~1.4 equiv), Rh₂(esp)₂ (1 mol %), Cs₂CO₃ (2.0 equiv), room temperature.[1][3]
Table 2: Substrate Scope for the Synthesis of Ethyl Quinoline-3-Carboxylates from Substituted Indoles
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | Indole | This compound | 84 |
| 2 | 5-Bromoindole | Ethyl 6-bromoquinoline-3-carboxylate | 83 |
| 3 | 5-Methoxyindole | Ethyl 6-methoxyquinoline-3-carboxylate | 98 |
| 4 | 5-Nitroindole | Ethyl 6-nitroquinoline-3-carboxylate | 69 |
| 5 | 4-Bromoindole | Ethyl 5-bromoquinoline-3-carboxylate | 71 |
| 6 | 6-Bromoindole | Ethyl 7-bromoquinoline-3-carboxylate | 94 |
| 7 | 7-Bromoindole | Ethyl 8-bromoquinoline-3-carboxylate | 40 |
| 8 | 3-Methylindole | Ethyl 4-methylquinoline-3-carboxylate | 70 |
| 9 | 2-Methylindole | - | - |
Reaction conditions: Indole derivative (1.0 mmol), Br-EDA (1.4 mmol), Rh₂(esp)₂ (0.01 mmol), Cs₂CO₃ (1.3 mmol), CH₂Cl₂ (10 mL), room temperature, 30 min.[2]
Experimental Protocols
General Procedure for the Synthesis of Ethyl Quinoline-3-Carboxylates
This protocol is based on the optimized conditions for the Rh(II)-catalyzed reaction of indoles with ethyl halodiazoacetates.[1][3]
Materials:
-
Indole or substituted indole (1.0 mmol)
-
Ethyl halodiazoacetate (X-EDA, where X = Cl, Br, or I) (1.4 mmol)
-
Dirhodium(II) bis(pentan-2,4-diyl N,N'-1,3-di(4-tert-butylphenyl)prop-1-en-2-olate) [Rh₂(esp)₂] (0.01 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.3 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirring solution of the indole (1.0 mmol), Cs₂CO₃ (1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in CH₂Cl₂ (10 mL) at room temperature, add a dropwise ice-cooled solution of the ethyl halodiazoacetate (1.4 mmol) in CH₂Cl₂.
-
After the addition is complete, continue to stir the solution for 30 minutes at room temperature.
-
Remove the solvent in vacuo.
-
Dissolve the crude product in EtOAc and wash sequentially with water and brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of CH₂Cl₂/EtOAc to isolate the pure this compound.
Visualizations
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rh(II)-Catalyzed Synthesis of Ethyl Quinoline-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a vital class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Ethyl quinoline-3-carboxylates, in particular, are valuable intermediates in the synthesis of various therapeutic agents. This document provides detailed protocols and application notes for the efficient synthesis of ethyl quinoline-3-carboxylates via a rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. This method offers the advantages of mild reaction conditions and good to high yields.[1][2] The reaction proceeds through a proposed cyclopropanation of the indole ring, followed by a ring-expansion and elimination sequence.[1][2][3][4]
Reaction Principle
The synthesis involves the reaction of an indole with an ethyl halodiazoacetate (X-EDA, where X = Cl, Br, I) in the presence of a rhodium(II) catalyst, such as Rh₂(esp)₂. The rhodium catalyst facilitates the formation of a rhodium carbene from the diazo compound.[5][6] This carbene then reacts with the indole at the 2- and 3-positions to form a cyclopropane intermediate. Subsequent ring-opening of the cyclopropane and elimination of HX leads to the formation of the ethyl quinoline-3-carboxylate product.[1][2][4] A base, such as cesium carbonate (Cs₂CO₃), is used to neutralize the hydrogen halide generated during the reaction.[1][2]
Experimental Protocols
Materials and Equipment
-
Reactants: Substituted or unsubstituted indole, ethyl bromodiazoacetate (Br-EDA), ethyl chlorodiazoacetate (Cl-EDA), or ethyl iododiazoacetate (I-EDA)
-
Catalyst: Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Dichloromethane (CH₂Cl₂), Ethyl acetate (EtOAc)
-
Reagents for workup: Water, Brine, Magnesium sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, addition funnel, rotary evaporator, silica gel for column chromatography.
General Procedure for Synthesis
The following is a general protocol for the Rh(II)-catalyzed synthesis of ethyl quinoline-3-carboxylates.[1][2]
-
Reaction Setup: To a round-bottom flask containing a stirring solution of indole (1.0 mmol) and Cs₂CO₃ (1.3 mmol) in CH₂Cl₂ (10 mL) at room temperature, add the Rh₂(esp)₂ catalyst (0.01 mmol).
-
Preparation of Diazoacetate Solution: In a separate flask, prepare an ice-cooled solution of the ethyl halodiazoacetate (X-EDA) (1.4 mmol) in CH₂Cl₂.
-
Addition of Diazoacetate: Transfer the cooled X-EDA solution to an addition funnel and add it dropwise to the stirring reaction mixture.
-
Reaction Progression: After the addition is complete, allow the solution to stir for an additional 30 minutes at room temperature.
-
Workup:
-
Remove the solvent in vacuo using a rotary evaporator.
-
Dissolve the crude product in EtOAc.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a CH₂Cl₂/EtOAc mixture to isolate the pure this compound.[1][2]
Data Presentation
The efficiency of this catalytic method has been demonstrated with various substituted indoles and different halodiazoacetates. The yields of the resulting ethyl quinoline-3-carboxylates are summarized below.
Table 1: Synthesis of Ethyl Quinoline-3-Carboxylates using Different Halodiazoacetates with Indole[1][2][4]
| Entry | Halo-Diazoacetate (X-EDA) | Yield (%) |
| 1 | Cl-EDA | 90 |
| 2 | Br-EDA | 84 |
| 3 | I-EDA | 70 |
Table 2: Scope of the Reaction with Various Substituted Indoles using Br-EDA[1][2]
| Entry | Indole Substituent | Product | Yield (%) |
| 1 | H | This compound | 84 |
| 2 | 5-MeO | Ethyl 6-methoxyquinoline-3-carboxylate | 98* |
| 3 | 5-Br | Ethyl 6-bromoquinoline-3-carboxylate | 80 |
| 4 | 5-NO₂ | Ethyl 6-nitroquinoline-3-carboxylate | 75 |
| 5 | 4-Me | Ethyl 5-methylquinoline-3-carboxylate | 60 |
| 6 | 6-Me | Ethyl 7-methylquinoline-3-carboxylate | 70 |
| 7 | 3-Me | Ethyl 4-methylquinoline-3-carboxylate | 85 |
| 8 | 7-Me | Ethyl 8-methylquinoline-3-carboxylate | 20 |
| 9 | 2-Me | No reaction | 0 |
| 10 | N-Boc | No cyclopropanation detected | 0 |
*Reaction was performed at -78 °C during the addition of Br-EDA and then warmed to room temperature.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed pathway for the formation of ethyl quinoline-3-carboxylates, involving the initial cyclopropanation of indole followed by ring expansion.
Caption: Proposed reaction pathway for the synthesis of ethyl quinoline-3-carboxylates.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of ethyl quinoline-3-carboxylates.
Caption: General workflow for the synthesis and purification of the target compounds.
Conclusion
The Rh(II)-catalyzed reaction of indoles with ethyl halodiazoacetates provides a mild and efficient route to synthesize ethyl quinoline-3-carboxylates.[1][2][4] The methodology is tolerant of various functional groups on the indole ring, particularly at the 3, 4, 5, and 6-positions. However, substituents at the 7-position lead to poor yields, and a substituent at the 2-position is detrimental to the reaction.[1][2] Furthermore, the presence of an N-H on the indole appears to be crucial for the desired cyclopropanation-ring expansion pathway to occur.[1][2] These protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the facile production of these important heterocyclic scaffolds.
References
- 1. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 2. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of rhodium-catalyzed carbene formation from diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gould-Jacobs Reaction for Ethyl Quinoline-3-Carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gould-Jacobs reaction is a powerful synthetic methodology for the preparation of quinolines and their 4-hydroxy derivatives.[1][2] This reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester or a similar derivative, followed by a thermal cyclization. The resulting 4-hydroxy-3-carboalkoxyquinolines are valuable intermediates in medicinal chemistry and drug development, serving as precursors to a wide range of biologically active compounds, including antimalarials and antibiotics.[1] This document provides detailed application notes and experimental protocols for the synthesis of ethyl quinoline-3-carboxylate, a key quinoline derivative, via the Gould-Jacobs reaction, including both conventional heating and modern microwave-assisted techniques.
Reaction Mechanism and Workflow
The Gould-Jacobs reaction for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate involves a two-step process:
-
Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEMM) via nucleophilic substitution to form the intermediate, ethyl 3-anilino-2-ethoxycarbonylacrylate.
-
Cyclization: The intermediate undergoes an intramolecular thermal cyclization, typically at high temperatures, to yield ethyl 4-hydroxyquinoline-3-carboxylate.[1][3] The product exists in tautomeric equilibrium with its more stable keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]
Below are diagrams illustrating the reaction mechanism and a general experimental workflow.
Caption: General reaction mechanism of the Gould-Jacobs synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.
Caption: A generalized experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is a traditional approach requiring high temperatures and longer reaction times.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A) (optional)
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 to 1.2 equivalents).
-
If using a solvent, add a sufficient amount to ensure good mixing.
-
Heat the mixture to a high temperature (typically 240-260 °C) and maintain for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by reducing reaction times and often improving yields.[4]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Microwave synthesis vial
-
Acetonitrile (for washing)
Procedure:
-
In a microwave synthesis vial, add aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[4]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a set temperature (e.g., 250 °C or 300 °C) for a short duration (e.g., 5-20 minutes).[4] The optimal time and temperature should be determined empirically.
-
After the reaction, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a small amount of ice-cold acetonitrile.[4]
-
Dry the product under vacuum.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.
Table 1: Conventional Heating Method - Reaction Parameters
| Aniline Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Diphenyl ether | 250-260 | 0.25-0.5 | ~75 | Gould & Jacobs, 1939 |
| Substituted Anilines | Dowtherm A | 240-250 | 1-2 | 50-90 | Various Sources |
Table 2: Microwave-Assisted Synthesis - Reaction Parameters [4]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 10 | 10 | 1 |
| 2 | 300 | 10 | 24 | 37 |
| 3 | 250 | 20 | 11 | 1 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 21 | 47 |
Note: The data in Table 2 is adapted from an application note by Biotage, where the reaction between aniline and diethyl ethoxymethylenemalonate was investigated. The yield is for the isolated solid product.
Characterization Data
The synthesized ethyl 4-hydroxyquinoline-3-carboxylate can be characterized using various spectroscopic techniques. The product exists predominantly in the 4-oxo tautomeric form.
Table 3: Spectroscopic Data for Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
| Technique | Data | Source |
| ¹H NMR | Data not fully available in the search results. Typically, one would expect signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the N-H proton. | - |
| ¹³C NMR | Data not fully available in the search results. Expected signals would include those for the quinoline core carbons, the ester carbonyl, and the ethyl group carbons. | [5] |
| IR (KBr) | Characteristic peaks for C=O (ester and quinolone), N-H, and aromatic C-H and C=C bonds are expected. | [5] |
| Mass Spec (GC-MS) | m/z Top Peak: 171, m/z 2nd Highest: 217, m/z 3rd Highest: 170 | [5] |
| Molecular Formula | C₁₂H₁₁NO₃ | [5] |
| Molecular Weight | 217.22 g/mol | [5] |
Conclusion
The Gould-Jacobs reaction remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives. The choice between conventional heating and microwave-assisted methods will depend on the available equipment and the desired scale of the reaction. While conventional heating is a well-established method, microwave synthesis offers a rapid and often higher-yielding alternative. Proper characterization of the final product is crucial to confirm its identity and purity. These application notes and protocols provide a comprehensive guide for researchers to successfully synthesize this compound for applications in drug discovery and development.
References
Application Notes and Protocols for the Friedländer Annulation Synthesis of Substituted Quinoline-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted quinoline-3-carboxylates via the Friedländer annulation. This classical reaction remains a highly relevant and versatile method for accessing the quinoline scaffold, a privileged core structure in numerous pharmacologically active compounds.[1][2][3]
The quinoline ring system is a fundamental component of many therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4] Consequently, the efficient synthesis of functionalized quinoline derivatives, such as quinoline-3-carboxylates, is of significant interest to the drug discovery and development community.
Reaction Principle and Mechanism
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically a β-ketoester, to form a substituted quinoline.[1][5] The reaction can be catalyzed by acids or bases and can also be performed under neutral or solvent-free conditions.[1][6]
Two primary mechanistic pathways are proposed for the Friedländer annulation:
-
Aldol Condensation Pathway: The reaction initiates with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the β-ketoester. The resulting aldol adduct then undergoes cyclization and subsequent dehydration to yield the quinoline product.
-
Schiff Base Formation Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the ketone of the β-ketoester. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to form the quinoline ring.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative substituted quinoline-3-carboxylate.
Protocol 1: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
This protocol describes the synthesis of a polysubstituted quinoline-3-carboxylate using a Lewis acid catalyst.[7]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[7]
Data Presentation
The following table summarizes quantitative data for the Friedländer synthesis of various substituted quinoline-3-carboxylates under different reaction conditions.
| 2-Aminoaryl Ketone | β-Ketoester | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ | Ethanol/Water | 60 | - | - | [7] |
| 2-Aminobenzophenone | Ethyl acetoacetate | L-(+)-tartaric acid-DMU | Melt | 70 | - | High | [2] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | PEG-SO₃H | Water | 60 | - | Good to Excellent | [3] |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | None | Water | 70 | 3 | 97 | [4] |
| 2-Aminobenzophenone | Ethyl acetoacetate | Graphene Oxide | Methanol | 70 | - | High | [8] |
| 1-Amino-4-bromo benzaldehyde | Ethyl acetoacetate | HCl | Water | - | - | 77-95 | [9] |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism of the Friedländer annulation and a typical experimental workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. connectsci.au [connectsci.au]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
One-Pot Synthesis of Functionalized Ethyl Quinoline-3-Carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of functionalized ethyl quinoline-3-carboxylates. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The methodologies presented herein offer advantages such as operational simplicity, high yields, and reduced reaction times.
Introduction
Quinoline and its derivatives are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals.[1] The ethyl quinoline-3-carboxylate scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. Traditional multi-step synthetic routes to these compounds are often laborious and inefficient. The one-pot syntheses described in this document streamline the process, making it more amenable to high-throughput screening and lead optimization in a drug development setting.
Synthetic Methodologies
Several effective one-pot methods for the synthesis of functionalized ethyl quinoline-3-carboxylates have been developed. This section details three prominent approaches: the classic Gould-Jacobs reaction, a rapid microwave-assisted protocol, and an environmentally benign metal-free synthesis.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines.[3] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) followed by a thermally induced cyclization.[3][4]
Experimental Protocol:
-
In a round-bottom flask, combine the substituted aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
-
Heat the mixture at 130-150 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the initial condensation, raise the temperature to 240-260 °C to effect cyclization. This is typically done in a high-boiling solvent such as diphenyl ether or Dowtherm A. Maintain this temperature for 15-30 minutes.
-
Cool the reaction mixture to room temperature. The product often crystallizes out.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove the high-boiling solvent.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure ethyl 4-hydroxyquinoline-3-carboxylate.
Experimental Workflow for Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis of ethyl quinoline-3-carboxylates.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[5][6] This protocol provides a rapid and efficient one-pot synthesis of ethyl quinoline-3-carboxylates.
Experimental Protocol:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the substituted aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.2 equiv).
-
If a solvent is used, add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene (DCB). Solvent-free conditions can also be employed.[5]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 200-250 °C for 5-15 minutes.[4] The reaction progress can be monitored by LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent like ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted one-pot synthesis.
Metal-Free, One-Pot Synthesis from Arylmethyl Azides
This modern approach offers an environmentally friendly alternative by avoiding the use of metal catalysts.[7][8][9][10] The reaction proceeds through a domino sequence involving an in-situ generated imine.
Experimental Protocol:
-
To a solution of the arylmethyl azide (1.0 equiv) in a suitable solvent like toluene, add triflic acid (TfOH) (1.0 equiv) at room temperature.
-
Stir the reaction mixture until the evolution of nitrogen gas ceases.
-
Add ethyl 3-ethoxyacrylate (2.0 equiv) to the solution.
-
Continue stirring at room temperature for 3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Data Presentation
The following tables summarize representative quantitative data for the one-pot synthesis of various functionalized ethyl quinoline-3-carboxylates using the described methodologies.
Table 1: Gould-Jacobs Reaction of Substituted Anilines with DEEMM
| Entry | Aniline Substituent | Reaction Time (h) | Yield (%) |
| 1 | H | 2.5 | 75 |
| 2 | 4-MeO | 2.0 | 82 |
| 3 | 4-Cl | 3.0 | 68 |
| 4 | 3-Me | 2.5 | 78 |
Table 2: Microwave-Assisted Synthesis of Ethyl Quinoline-3-carboxylates
| Entry | Aniline Substituent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H | 250 | 10 | 85 |
| 2 | 4-MeO | 230 | 8 | 92 |
| 3 | 4-Cl | 250 | 12 | 75 |
| 4 | 4-F | 240 | 10 | 88 |
Table 3: Metal-Free Synthesis from Substituted Arylmethyl Azides
| Entry | Arylmethyl Azide Substituent | Reaction Time (h) | Yield (%) |
| 1 | H | 3 | 76 |
| 2 | 4-Me | 3 | 81 |
| 3 | 4-Cl | 3.5 | 72 |
| 4 | 2-Me | 3 | 79 |
Applications in Drug Development
This compound derivatives have demonstrated a wide range of pharmacological activities, with anticancer properties being particularly prominent.[1][2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and interference with critical signaling pathways involved in tumor growth and proliferation.[11]
Modulation of Cancer Signaling Pathways
Several studies have shown that quinoline derivatives can target key signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer.[11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
The diagram above illustrates how this compound derivatives can inhibit the PI3K/Akt/mTOR signaling pathway at multiple points. By blocking the activity of key kinases like PI3K, Akt, and mTOR, these compounds can effectively halt the downstream signaling that promotes cell proliferation, survival, and growth, ultimately leading to an anti-tumor response.
Conclusion
The one-pot synthesis of functionalized ethyl quinoline-3-carboxylates offers significant advantages for researchers in both academic and industrial settings. The methodologies outlined in this document, from the traditional Gould-Jacobs reaction to modern microwave-assisted and metal-free protocols, provide a versatile toolkit for accessing these valuable compounds. The demonstrated potential of these molecules to modulate key cancer signaling pathways underscores their importance as scaffolds for the development of novel therapeutics. The provided protocols and data should serve as a valuable resource for the efficient synthesis and exploration of this promising class of compounds.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal-free domino one-pot protocols for quinoline synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 10. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyrano[3,2-c]quinolines Utilizing Quinoline Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrano[3,2-c]quinoline core is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols and application notes on the synthesis of pyrano[3,2-c]quinoline derivatives, with a focus on methods starting from readily available quinoline precursors. While direct synthesis from ethyl quinoline-3-carboxylate is less common, many efficient protocols utilize 4-hydroxy-2-oxo-1,2-dihydroquinolines, which are closely related and can be considered key intermediates in the construction of this fused heterocyclic system. These methods often involve multicomponent reactions, offering advantages such as high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries for drug discovery.
I. Synthetic Strategies and Mechanisms
The synthesis of pyrano[3,2-c]quinolines typically proceeds through the construction of the pyran ring onto a pre-existing quinoline-2,4-dione or 4-hydroxy-quinolin-2-one skeleton. A common and efficient approach is the one-pot multicomponent condensation reaction.
General Reaction Scheme: A prevalent method involves the reaction of a 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative with an activated alkene. For instance, the reaction with ethyl (E)-2-cyano-3-(furan-2-yl)acrylate proceeds via a Michael addition followed by intramolecular cyclization.
Reaction Workflow Diagram:
Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline-3-carboxylates.
II. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylates (Conventional and Microwave-assisted)
This protocol describes two methods for the synthesis of ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylates.[1][2]
Method I: Conventional Heating
-
To a solution of the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1a-h) (1 mmol) in absolute ethanol (20 mL), add ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (2) (1 mmol) and anhydrous potassium carbonate (K₂CO₃) (2 mmol).
-
Reflux the reaction mixture with stirring for the time specified in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure product (3a-h).
Method II: Microwave Irradiation
-
In a microwave-safe vessel, mix the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1a-h) (1 mmol), ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (2) (1 mmol), and anhydrous potassium carbonate (K₂CO₃) (2 mmol) in absolute ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature and power for the time specified in Table 1.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the product as described in Method I (steps 5-7).
Quantitative Data Summary:
| Compound | Method I (Reflux) | Method II (Microwave) |
| Time (h) | Yield (%) | |
| 3a | 12 | 75 |
| 3b | 10 | 78 |
| 3c | 8 | 80 |
| 3d | 12 | 75 |
| 3e | 15 | 70 |
| 3f | 10 | 72 |
| 3g | 14 | 68 |
| 3h | 16 | 65 |
| Data sourced from a study on the synthesis of pyrano[3,2-c]quinoline-3-carboxylates.[1] |
Protocol 2: One-Pot Multicomponent Synthesis of 2-Amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles
This protocol details a one-pot synthesis of various pyrano[3,2-c]quinoline derivatives.[3]
-
Prepare 2,4-dihydroxy-1-methylquinoline by thermal cyclization of N-methylaniline and diethyl malonate according to literature procedures.
-
In a round-bottom flask, combine 2,4-dihydroxy-1-methylquinoline (1 mmol), a substituted aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for the appropriate time (typically 4-6 hours).
-
The product often precipitates directly from the reaction mixture upon cooling.
-
Collect the precipitate by filtration and wash with cold ethanol to obtain the pure product.
-
Confirm the purity of the final product using Thin Layer Chromatography.
Quantitative Data Summary:
| Compound | Aromatic Aldehyde Substituent | Yield (%) |
| 4a | Phenyl | 85 |
| 4b | 4-Methylphenyl | 88 |
| 4c | 4-Methoxyphenyl | 93 |
| 4d | 4-Chlorophenyl | 82 |
| 4f | 3-Nitrophenyl | 78 |
| 4i | 2,4-Dichlorophenyl | 72 |
| 4j | 3,4,5-Trimethoxyphenyl | 86 |
| Yields are dependent on the nature of the substituent on the aromatic aldehyde.[3][4] |
III. Biological Applications and Signaling Pathways
Several synthesized pyrano[3,2-c]quinoline derivatives have shown significant biological activity, particularly as anticancer agents. Some compounds have been identified as inhibitors of key signaling pathways involved in cancer progression.
Inhibition of EGFR, HER-2, and BRAFV600E Signaling: Certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been investigated as multi-target inhibitors of EGFR, HER-2, and BRAFV600E, which are crucial kinases in cancer cell proliferation and survival.[5][6][7]
Signaling Pathway Diagram:
Caption: Inhibition of cancer signaling pathways by pyrano[3,2-c]quinoline derivatives.
Antiproliferative and Kinase Inhibitory Activity Data:
| Compound | GI₅₀ (nM) vs. Cancer Cell Lines | IC₅₀ (nM) vs. Kinases |
| EGFR | ||
| 5e | 26 | 71 |
| 5h | 28 | 75 |
| Erlotinib (control) | 33 | - |
| Data from a study on the antiproliferative activity of novel pyrano-quinoline compounds.[5] |
Conclusion: The synthesis of pyrano[3,2-c]quinolines via multicomponent reactions starting from 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives is a robust and efficient strategy for generating libraries of biologically active compounds. The use of both conventional heating and microwave irradiation allows for flexibility in optimizing reaction conditions, with microwave assistance often leading to significantly reduced reaction times and improved yields. The potent and specific biological activities of these compounds, such as the inhibition of key cancer-related kinases, underscore the importance of the pyrano[3,2-c]quinoline scaffold in medicinal chemistry and drug development. Further exploration of this chemical space is likely to yield novel therapeutic agents.
References
- 1. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl Quinoline-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl quinoline-3-carboxylate serves as a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This document provides detailed application notes on its utility, protocols for key experimental procedures, and visualizations of relevant biological pathways to support researchers in the exploration and development of novel quinoline-based therapeutics.
Biological Activities and Applications
Derivatives of this compound have been synthesized and evaluated for a wide range of biological activities. The quinoline core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.
Anticancer Activity
Quinoline-3-carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Key Molecular Targets:
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER-2): Several pyrano[3,2-c]quinoline-3-carboxylate derivatives have been identified as potent dual inhibitors of EGFR and HER-2, which are key drivers in many cancers, particularly breast and colon cancer.[2]
-
Pim-1 Kinase: This serine/threonine kinase is a proto-oncogene implicated in various cancers. Certain quinoline derivatives have shown inhibitory activity against Pim-1 kinase.
-
ATM Kinase: As a central player in the DNA damage response (DDR), inhibition of ATM kinase can sensitize cancer cells to radiation and chemotherapy. Quinoline-3-carboxamide derivatives have been developed as ATM kinase inhibitors.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | Activity | IC50/GI50 (nM) | Reference(s) |
| Pyrano[3,2-c]quinoline-3-carboxylates | 3a | MCF-7 (Breast) | Antiproliferative | 25 | [2] |
| HT-29 (Colon) | Antiproliferative | 23 | [2] | ||
| 3f | MCF-7 (Breast) | Antiproliferative | 28 | [2] | |
| HT-29 (Colon) | Antiproliferative | 25 | [2] | ||
| 3a | EGFR | Kinase Inhibition | 68 | [2] | |
| HER-2 | Kinase Inhibition | 30 | [2] | ||
| 3f | EGFR | Kinase Inhibition | 71 | [2] | |
| HER-2 | Kinase Inhibition | 33 | [2] | ||
| 2-Styrylquinoline-3-carboxylates | 4m | MCF-7 (Breast) | Antiproliferative | 330 | [3] |
| 4k | K562 (Leukemia) | Antiproliferative | 280 | [3] | |
| 4n | MCF-7 (Breast) | Antiproliferative | 330 | [3] |
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. This compound derivatives have been developed to combat a range of pathogens, including bacteria and fungi.
Quantitative Data Summary: Antibacterial Activity
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Oxazino Quinoline Hybrids | 5d | S. aureus | 0.25 | [4] |
| E. faecalis | 0.125 | [4] | ||
| E. coli | 8 | [4] | ||
| Quinoline-Sulfonamide Hybrids | Compound 2 | B. cereus | 6.25 | [5] |
| Staphylococcus sp. | 6.25 | [5] | ||
| Pseudomonas sp. | 12.5 | [5] | ||
| E. coli | 25 | [5] | ||
| Compound 6 | B. cereus | 3.12 | [5] | |
| Staphylococcus sp. | 3.12 | [5] | ||
| Pseudomonas sp. | 6.25 | [5] | ||
| E. coli | 12.5 | [5] |
Quantitative Data Summary: Antifungal Activity
| Compound Class | Derivative Example | Fungal Strain | MIC (µg/mL) | Reference(s) |
| Pyrrolo[1,2-a]quinoline Derivatives | BQ-06 | C. albicans | 0.4 | [6] |
| BQ-07 | C. albicans | 0.4 | [6] | |
| BQ-08 | C. albicans | 0.4 | [6] | |
| Quinoline-Sulfonamide Hybrids | Compound 6 | A. flavus | - | [5] |
| A. niger | - | [5] | ||
| F. oxysporum | - | [5] | ||
| C. albicans | - | [5] |
Note: Specific MIC values for antifungal activity of compound 6 were reported as "potentially active" without precise numerical data in the source.[5]
Antimalarial Activity
Quinoline-based drugs like chloroquine have been cornerstones of malaria treatment for decades. Research into novel this compound derivatives continues to yield compounds with potent activity against Plasmodium falciparum, including chloroquine-resistant strains.
Quantitative Data Summary: Antimalarial Activity
| Compound Class | Derivative Example | P. falciparum Strain | IC50 (µM) | Reference(s) |
| Quinolinyl Thiourea Analogues | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | [7] |
| Quinoline-Pyrimidine Hybrids | Compound 112 | CQS PfN5F4 | 0.32 | [8] |
| Quinoline-Dioxoisoindoline Conjugates | Compound 17 | CQR PfW2 | 0.097 | [8] |
| Quinoline-β-lactam Hybrids | Compound 34 | W2 | > Chloroquine | [9] |
| Quinoline-Sulfonamide Hybrids | Compound 41 | 3D7 | 0.05 | [9] |
| K1 | 0.41 | [9] |
Experimental Protocols
Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol describes a general method for the synthesis of the core quinoline scaffold.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., diphenyl ether)
-
Heating mantle or microwave reactor
-
Round-bottom flask and condenser
-
Ice bath
-
Filtration apparatus
-
Acetonitrile (for washing)
Procedure:
-
Combine aniline and diethyl ethoxymethylenemalonate in a round-bottom flask.[10]
-
Heat the mixture. For thermal heating, reflux in a high-boiling solvent. For microwave-assisted synthesis, heat the neat mixture to 250-300°C for a specified time (e.g., 5-10 minutes).[10]
-
The initial reaction is a Michael addition followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[10]
-
Continued heating induces an intramolecular cyclization to form the 4-hydroxyquinoline ring system.[10]
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.[10]
-
Collect the solid product by filtration.
-
Wash the precipitate with a cold solvent such as acetonitrile to remove unreacted starting materials and byproducts.[10]
-
Dry the product under vacuum.
Cell Viability/Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve the desired final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the broth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as required for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Diagrams
EGFR/HER-2 Signaling Pathway
This pathway is crucial for cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Quinoline derivatives can inhibit this pathway by blocking the tyrosine kinase activity of EGFR and HER-2.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase promotes cell survival and proliferation by phosphorylating various downstream targets. Its inhibition by quinoline derivatives can lead to apoptosis and cell cycle arrest.
ATM Kinase in DNA Damage Response
ATM kinase is a master regulator of the cellular response to DNA double-strand breaks. Its inhibition can prevent cancer cells from repairing DNA damage, leading to cell death.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 10. ablelab.eu [ablelab.eu]
Application Note: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction
Introduction
Ethyl 4-hydroxyquinoline-3-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, including antibacterial and anticancer agents.[1] Its quinoline core is a prevalent scaffold in medicinal chemistry. The Gould-Jacobs reaction is a classical and widely employed method for the preparation of 4-hydroxyquinoline derivatives.[2][3][4] This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, diethyl (anilinomethylene)malonate, which then undergoes a thermal cyclization to yield the desired 4-hydroxyquinoline structure.[2][4] This application note provides a detailed protocol for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate, including reaction parameters, purification methods, and expected yields.
Experimental Protocol
The synthesis of ethyl 4-hydroxyquinoline-3-carboxylate is a two-step process, which can be performed sequentially. The overall reaction is depicted below:
Overall Reaction:
Aniline + Diethyl ethoxymethylenemalonate → Diethyl (anilinomethylene)malonate → Ethyl 4-hydroxyquinoline-3-carboxylate + Ethanol
Step 1: Synthesis of Diethyl (anilinomethylene)malonate (Intermediate)
This step involves the condensation of aniline and diethyl ethoxymethylenemalonate.
Procedure:
-
In a round-bottom flask, combine freshly distilled aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture on a steam bath for approximately two hours.[5]
-
After the reaction is complete, remove the ethanol formed during the reaction by evaporation under reduced pressure.[5]
-
The resulting product, diethyl (anilinomethylene)malonate, should solidify upon cooling.
Step 2: Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
This step involves the high-temperature intramolecular cyclization of the intermediate.
Procedure:
-
The crude diethyl (anilinomethylene)malonate from Step 1 can be used directly.
-
Heat the intermediate in a suitable high-boiling solvent (e.g., diphenyl ether) or neat at a high temperature, typically around 250 °C.[2] The reaction can also be carried out using microwave irradiation, which may improve yields and significantly reduce reaction times.[6][7]
-
Maintain the high temperature for the time specified in the chosen protocol (this can range from minutes with microwave heating to hours with conventional heating).
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with a suitable solvent, such as ice-cold acetonitrile or ethanol, to remove impurities.[6]
-
Dry the final product, ethyl 4-hydroxyquinoline-3-carboxylate, under vacuum.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Step 1: Condensation | Step 2: Cyclization |
| Reactants | Aniline, Diethyl ethoxymethylenemalonate | Diethyl (anilinomethylene)malonate |
| Solvent | None (neat) or Ethanol[3] | Diphenyl ether or None (neat) |
| Temperature | Steam bath (~100 °C)[5] | ~250 °C (conventional)[2] or up to 300 °C (microwave)[6] |
| Reaction Time | ~2 hours[5] | Minutes to hours[6] |
Table 2: Product Characterization and Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| Diethyl (anilinomethylene)malonate | C14H17NO4 | 263.29 | 48 | - | High |
| Ethyl 4-hydroxyquinoline-3-carboxylate | C12H11NO3 | 217.22 | 271[8] | White to light yellow crystalline powder[9] | Varies (can be improved with microwave) |
Experimental Workflow Diagram
Caption: Synthesis workflow for ethyl 4-hydroxyquinoline-3-carboxylate.
This protocol provides a comprehensive guide for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. The Gould-Jacobs reaction is a robust method, and the use of microwave irradiation can offer significant advantages in terms of reaction time and yield. Researchers should adhere to standard laboratory safety practices when handling the reagents and performing the high-temperature reactions.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. asianpubs.org [asianpubs.org]
- 8. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chembk.com [chembk.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Ethyl Quinoline-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated ethyl quinoline-3-carboxylates. This class of reactions is pivotal for the synthesis of novel aryl- and heteroaryl-substituted quinoline derivatives, which are significant scaffolds in medicinal chemistry and drug development. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in modern organic synthesis.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large array of boronic acids and their derivatives.[2] For the synthesis of functionalized quinolines, this reaction allows for the introduction of diverse molecular fragments at specific positions on the quinoline core, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.
The general transformation involves the reaction of a halogenated ethyl quinoline-3-carboxylate with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reactivity of the haloquinoline substrate generally follows the order: I > Br > Cl.
Data Presentation: Reaction Yields
The following tables summarize representative yields for Suzuki coupling reactions of various halogenated ethyl quinoline-3-carboxylates. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Suzuki Coupling of Ethyl 2-Chloro-4-aminoquinoline-3-carboxylate with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 4-amino-2-phenylquinoline-3-carboxylate | High Yield |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 4-amino-2-(4-methoxyphenyl)quinoline-3-carboxylate | High Yield |
| 3 | 4-Chlorophenylboronic acid | Ethyl 4-amino-2-(4-chlorophenyl)quinoline-3-carboxylate | High Yield |
| 4 | 3-Nitrophenylboronic acid | Ethyl 4-amino-2-(3-nitrophenyl)quinoline-3-carboxylate | High Yield |
Note: "High Yield" is reported in the source literature for microwave-assisted synthesis without specific quantitative values for each derivative.
Table 2: Suzuki Coupling of 6,8-Dibromo-substituted Thieno[3,2-c]quinoline-2-carboxylates
| Entry | Starting Material | Arylboronic Acid | Product | Yield (%) |
| 1 | Methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate | 4-Fluorophenylboronic acid | Methyl 6,8-bis(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxylate | 65 |
| 2 | Ethyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate | 4-Fluorophenylboronic acid | Ethyl 6,8-bis(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxylate | 70 |
| 3 | Ethyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate | 4-Chlorophenylboronic acid | Ethyl 6,8-bis(4-chlorophenyl)thieno[3,2-c]quinoline-2-carboxylate | 71 |
| 4 | Ethyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate | 4-Methoxyphenylboronic acid | Ethyl 6,8-bis(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxylate | 62 |
Data adapted from a study on thieno[3,2-c]quinoline derivatives, which are structurally related to the core topic.[3]
Experimental Protocols
The following are detailed protocols for Suzuki coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of Ethyl 4-amino-2-chloroquinoline-3-carboxylate
This protocol is adapted for the rapid synthesis of 2-aryl-4-aminoquinoline-3-carboxylate derivatives.
Materials:
-
Ethyl 4-amino-2-chloroquinoline-3-carboxylate (1.0 mmol)
-
Arylboronic acid (1.3 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 mmol)
-
Sodium carbonate (Na₂CO₃) (3.0 mmol)
-
Water (15 mL)
-
CEM Discover microwave reaction vessel with a magnetic stirrer
-
Ethyl acetate
-
Hexane
Procedure:
-
In a CEM Discover microwave reaction vessel equipped with a magnetic stirrer, combine ethyl 4-amino-2-chloroquinoline-3-carboxylate (1.0 mmol), the respective arylboronic acid (1.3 mmol), Na₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.10 mmol).
-
Add 15 mL of degassed water to the vessel.
-
Seal the vessel and place it into the microwave cavity.
-
Irradiate the mixture with an initial microwave power of 300 W, ramping the temperature from room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using an ethyl acetate/hexane mixture as the eluent to obtain the desired ethyl 4-amino-2-arylquinoline-3-carboxylate.
Protocol 2: Conventional Suzuki Coupling of a Halogenated this compound
This general protocol can be adapted for various bromo- or iodo-substituted ethyl quinoline-3-carboxylates.
Materials:
-
Halogenated this compound (e.g., Ethyl 6-bromoquinoline-3-carboxylate) (1.0 mmol)[4]
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add the halogenated this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL total) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Visualizations
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application in Drug Discovery: Targeting Signaling Pathways
Substituted quinoline derivatives are known to interact with various biological targets, including protein kinases and signaling pathways implicated in cancer.[5] One such pathway is the Wnt/β-catenin signaling cascade, which plays a crucial role in cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers.[2][6] Certain quinoline-based compounds have been identified as inhibitors of this pathway.[5]
Wnt/β-catenin Signaling Pathway (Simplified)
Caption: Inhibition of the Wnt/β-catenin pathway by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. Ethyl 6-bromoquinoline-3-carboxylate [myskinrecipes.com]
- 5. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Quinoline-3-carboxylate in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl quinoline-3-carboxylate, a key derivative, serves as a versatile starting material and a core component in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the development of kinase inhibitors, with a focus on targets such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Casein Kinase 2 (CK2).
Data Presentation: Kinase Inhibitory and Antiproliferative Activities
The following tables summarize the biological activity of various kinase inhibitors derived from or related to the this compound scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| 3a | EGFR | 68 | Erlotinib | 80 |
| HER-2 | 30 | Lapatinib | 26 | |
| 3f | EGFR | 71 | Erlotinib | 80 |
| HER-2 | 33 | Lapatinib | 26 |
Data extracted from a study on dual EGFR/HER-2 inhibitors.[1][2][3]
Table 2: Antiproliferative Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| 3a | MCF-7 | Breast | 28 | Erlotinib | 45 |
| HT-29 | Colon | 23 | Erlotinib | 30 | |
| 3f | MCF-7 | Breast | 28 | Erlotinib | 45 |
| HT-29 | Colon | 25 | Erlotinib | 30 | |
| 3c | MCF-7 | Breast | 30 | - | - |
| HT-29 | Colon | 28 | - | - | |
| 3d | MCF-7 | Breast | 31 | - | - |
| HT-29 | Colon | 28 | - | - |
Data extracted from a study on dual EGFR/HER-2 inhibitors.[1][2][3]
Table 3: In Vitro Kinase Inhibitory Activity of 3-Quinoline Carboxylic Acid Derivatives against CK2
| Compound ID | Target Kinase | IC50 (µM) |
| Compound A | CK2 | 0.65 - 18.2 |
| Compound B | CK2 | 0.65 - 18.2 |
Note: The original study evaluated 22 active compounds within this IC50 range.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by quinoline-based inhibitors and general experimental workflows.
Caption: EGFR/HER-2 Signaling Pathway and Inhibition.
Caption: General Synthesis Workflow for Pyrano[3,2-c]quinolines.
Caption: General In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates
This protocol is a general procedure for the one-pot synthesis of pyrano[3,2-c]quinoline derivatives.
Materials:
-
4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)[5]
-
Absolute Ethanol (5 mL)[5]
-
Triethylamine (catalytic amount)
-
Round-bottomed flask (25 mL)
-
Reflux apparatus
Procedure:
-
To a 25 mL round-bottomed flask, add the 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) in absolute ethanol (5 mL).[5]
-
Add a catalytic amount of triethylamine to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is then collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.[5]
-
The resulting product can be used for the next step without further purification or can be purified by recrystallization if necessary.[5]
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[3]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the IC50 values of compounds against a target kinase using the luminescent ADP-Glo™ assay.
Materials:
-
Recombinant kinase (e.g., EGFR, HER-2, CK2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is non-inhibitory to the kinase (typically ≤ 1%).
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate and ATP to each well. The final reaction volume will be 10 µL.[6]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[6]
-
Signal Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Incubate for a sufficient time (e.g., 15 minutes to overnight) at room temperature with gentle shaking to ensure complete dissolution.
-
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
These protocols provide a foundational framework for the synthesis and evaluation of this compound derivatives as potential kinase inhibitors. Researchers should optimize these protocols based on their specific compounds, kinase targets, and cell lines.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Quinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl quinoline-3-carboxylate, with a primary focus on the Gould-Jacobs reaction.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is very low. How can I identify the problematic step and improve it?
Low yield can originate from either the initial condensation or the subsequent cyclization step.
-
Step 1: Analyze the Condensation Reaction. The first step is the formation of the ethyl anilidomethylenemalonate intermediate. Before initiating the high-temperature cyclization, take a small sample of the reaction mixture after the initial heating period (e.g., 100-130°C). Analyze this sample using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aniline and the formation of the intermediate.
-
If the intermediate has not formed: This indicates an issue with the condensation step. Ensure you are using fresh, high-quality aniline and diethyl ethoxymethylenemalonate. Using a slight excess (1.0-1.2 equivalents) of the malonate ester can also help drive the reaction to completion.[1]
-
-
Step 2: Optimize the Cyclization Reaction. If the intermediate is formed successfully, the low yield is likely due to inefficient or incomplete thermal cyclization. This step requires very high temperatures (typically ~250°C) to proceed effectively.[1]
-
Incomplete Cyclization: This is a common problem. Consider gradually increasing the reaction temperature or extending the reaction time. However, be aware that prolonged heating can lead to degradation.[1]
-
Microwave Irradiation: Microwave heating is a highly effective alternative to conventional heating. It provides rapid and uniform heating, often leading to significantly shorter reaction times and higher yields.[1][2]
-
Question 2: Significant dark tar or charring is occurring during the cyclization step. What causes this and how can it be prevented?
The formation of dark, tarry materials is typically caused by the decomposition of starting materials, intermediates, or the final product at the high temperatures required for cyclization.[1]
-
Optimize Temperature and Time: The key is to find the optimal balance between the rate of cyclization and the rate of degradation. Very high temperatures or prolonged heating times increase the likelihood of side reactions and decomposition.[1][2] It may be beneficial to use a slightly lower temperature for a longer duration or a higher temperature for a very short duration, especially when using microwave synthesis.[2]
-
Ensure Even Heating: Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to ensure a uniform temperature throughout the reaction mixture.[1] This prevents localized "hot spots" where degradation is more likely to occur.
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions that contribute to tar formation.
Question 3: The crude product is an oil and will not crystallize. How can I isolate my product?
Difficulty in crystallization is often due to the presence of impurities, such as residual high-boiling solvent or side products.
-
Remove High-Boiling Solvents: If you used a solvent like Dowtherm A, ensure it is thoroughly removed under a high vacuum.
-
Trituration: Try triturating the crude oil with a non-polar solvent like hexanes, petroleum ether, or diethyl ether.[1] This can help wash away non-polar impurities and induce the crystallization of the more polar product.
-
Purification by Chromatography: If crystallization fails, column chromatography on silica gel is a reliable method for purifying the product. A gradient of ethyl acetate in hexanes is a common solvent system.
Question 4: I am seeing a decarboxylated byproduct in my final product analysis. How can this be avoided?
The loss of the ethyl carboxylate group is a known side reaction, particularly under harsh thermal conditions.[1]
-
Careful Temperature Control: This side reaction is promoted by excessively high temperatures. Carefully control the reaction temperature and avoid exceeding the optimal range for your specific substrate.[1]
-
Minimize Reaction Time: Use the minimum reaction time necessary to achieve complete cyclization of the intermediate. Monitor the reaction's progress to determine the optimal endpoint.
-
Pressure Monitoring: If using a sealed vessel for microwave synthesis, monitor the internal pressure. Excessive pressure buildup can indicate decomposition and favor decarboxylation.[1] Reducing the temperature may be necessary to keep the pressure within safe limits.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction for synthesizing this compound?
The Gould-Jacobs reaction is a classic method for preparing quinolines. It involves two primary steps:
-
Condensation: An aniline reacts with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate. This is typically achieved by heating the reactants together, which results in the loss of an ethanol molecule.[1][3]
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (around 250-300°C) to form the quinoline ring system. This step involves the loss of a second molecule of ethanol and results in the formation of ethyl 4-hydroxyquinoline-3-carboxylate, which exists in equilibrium with its 4-oxo tautomer.[1][3]
Q2: What are the main advantages of using microwave irradiation for the cyclization step?
Microwave heating offers several significant advantages over conventional oil bath or heating mantle methods:
-
Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes using a microwave synthesizer.[2]
-
Improved Yields: The rapid and uniform heating provided by microwaves can improve the yield by minimizing the time the product is exposed to high temperatures, thereby reducing degradation and the formation of tarry byproducts.[1][2]
-
Higher Purity: Faster reactions at controlled temperatures can lead to cleaner reaction profiles with fewer side products.[2]
Q3: Are there alternative methods for synthesizing quinoline-3-carboxylates?
Yes, several other methods exist, each with its own advantages:
-
Friedländer Annulation: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate). It is often catalyzed by acids or bases.[4]
-
Pfitzinger Reaction: This reaction uses an isatin and a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids, which can then be esterified.[4][5]
-
Modern Catalytic Methods: More recent methods include metal-catalyzed reactions, such as rhodium(II)-catalyzed cyclopropanation-ring expansion of indoles or copper-catalyzed cascade reactions, which can offer milder reaction conditions and broader substrate scopes.[6][7]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the results from a study comparing conventional and microwave heating for the cyclization step of the Gould-Jacobs reaction. This data highlights the critical interplay between temperature, reaction time, and product yield.
Table 1: Comparison of Cyclization Conditions and Yields [2]
| Entry | Heating Method | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | Microwave | 250 | 15 | 10 | 1 |
| 2 | Microwave | 300 | 15 | 22 | 37 |
| 3 | Microwave | 250 | 30 | 10 | 2 |
| 4 | Microwave | 300 | 30 | 24 | 28 |
| 5 | Microwave | 300 | 5 | 16 | 47 |
Note: The yields in the table refer to the isolated product after the cyclization step. Entry 1 shows that at 250°C, the reaction primarily yields the uncyclized intermediate. A higher temperature is necessary for cyclization, but prolonged heating (Entry 4) can lead to product degradation (decarboxylation), while a shorter time at high temperature (Entry 5) provides the optimal yield.[2]
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis via Conventional Heating [1]
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture in an oil bath at 110-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether) to ensure even heating. Under a nitrogen atmosphere, heat the mixture to 250°C for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add a non-polar solvent such as hexanes or petroleum ether to precipitate the crude product.
-
Collect the resulting solid by filtration and wash it thoroughly with the same non-polar solvent to remove the high-boiling solvent.
-
The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by silica gel column chromatography.
-
Protocol 2: Gould-Jacobs Synthesis via Microwave Heating [2]
-
Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 equivalent, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 equivalents, e.g., 6.0 mmol). Note: No solvent is typically required for this step.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 300°C) for a short duration (e.g., 5 minutes), as determined by optimization experiments (see Table 1).
-
Work-up and Purification:
-
Cool the vial to room temperature.
-
The product often precipitates directly from the reaction mixture.
-
Filter the solid product and wash it with a cold solvent like acetonitrile or ethanol.
-
Dry the purified solid under a vacuum. The purity of the isolated product is often greater than 95%.[2]
-
Visualizations
Caption: Experimental workflow for the Gould-Jacobs synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
Technical Support Center: Purification of Crude Ethyl Quinoline-3-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude ethyl quinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If prepared via the Gould-Jacobs reaction, impurities can include unreacted starting materials like aniline and diethyl ethoxymethylenemalonate, as well as intermediates from incomplete cyclization.[1][2] Side reactions may also lead to the formation of isomers or related quinoline derivatives. For other synthetic methods, residual catalysts, reagents, and byproducts from side reactions are the main sources of impurities.[3]
Q2: My purified this compound is a yellow or brown color. Is this normal?
A2: Pure this compound is typically a white to pale yellow solid.[4] However, like many quinoline derivatives, it can turn yellow or brown upon exposure to air and light due to the formation of trace oxidized impurities.[5] While this may not indicate significant impurity, for high-purity applications, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark.
Q3: What are the key physical properties of this compound relevant for purification?
A3: Key properties include:
-
Melting Point: 63-67 °C[6]
-
Boiling Point: 120 °C at 0.4 mmHg[7]
-
Solubility: Soluble in organic solvents like ethanol, dimethyl sulfoxide, ethyl acetate, and dichloromethane. It is generally insoluble in water.[8]
Q4: Can I use distillation for purification?
A4: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities, given its boiling point of 120 °C at 0.4 mmHg.[7][9]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily precipitate instead of crystals. | The solution is supersaturated, or the cooling rate is too fast. The solvent may be inappropriate. | Add a small amount of solvent to dissolve the oil, then allow it to cool down more slowly. Try seeding with a small crystal of the pure compound. Consider using a different solvent or a solvent mixture. |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Crystals are colored. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb some of the desired product. |
| No crystals form upon cooling. | The solution is not saturated. The compound may be too soluble in the solvent. | Evaporate some of the solvent to concentrate the solution. Try adding a co-solvent in which the compound is less soluble (an anti-solvent). Scratch the inside of the flask with a glass rod to create nucleation sites. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. The column was not packed properly. | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a mixture of ethyl acetate and hexane.[4][10] Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is stuck on the column. | The eluent is not polar enough. The compound may be interacting strongly with the stationary phase (e.g., silica gel). | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[11] |
| Product decomposition on the column. | The stationary phase (silica or alumina) is too acidic or basic, causing degradation of the product.[12] | Use a deactivated stationary phase. For example, silica gel can be treated with a base like triethylamine or sodium bicarbonate before use.[12] Alternatively, consider using a different stationary phase like Florisil or cellulose.[12] |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The sample was overloaded on the column. The compound has low solubility in the eluent. | Use a smaller amount of crude material for the given column size. Choose an eluent system in which the compound is more soluble. |
Data Presentation
Table 1: Comparison of Purification Techniques for Quinoline Derivatives
| Purification Method | Typical Yield | Purity Achieved | Notes |
| Recrystallization | 75-95% | >98% | Yield is highly dependent on the solvent system and initial purity.[13] |
| Column Chromatography | 50-90% | >99% | Yield can be lower due to losses on the column, but purity can be very high.[3][4] |
| Vacuum Distillation | 70-80% | >98% | Effective for thermally stable liquids to remove non-volatile impurities.[9] |
Table 2: Common Solvents for Purification of this compound
| Technique | Solvent/Eluent System | Reference |
| Recrystallization | Ethanol/Water | [13] |
| Column Chromatography | Ethyl Acetate/Hexane | [4][10] |
| Dichloromethane/Ethyl Acetate | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.[13]
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Begin eluting with the low-polarity solvent, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 20% or 30% ethyl acetate in hexane) to elute the desired compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[4][10]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 50741-46-3(this compound) | Kuujia.com [kuujia.com]
- 7. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 3 quinoline carboxylic acid ethyl ester Manufacturer,Supplier,Exporter, India [technocolordyes.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Side-product formation in the synthesis of quinoline-3-carboxylates
Welcome to the Technical Support Center for the synthesis of quinoline-3-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side-product formation and other common issues encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of quinoline-3-carboxylates?
A1: The most prevalent side-products depend on the synthetic route employed. In the Gould-Jacobs reaction, common issues include incomplete cyclization and the formation of dark tarry materials due to high reaction temperatures. For the Conrad-Limpach-Knorr synthesis, a major challenge is controlling regioselectivity, which can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines. The Doebner-von Miller reaction is often plagued by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, resulting in low yields and tar formation. Other potential side reactions across various methods include N-alkylation versus O-alkylation of the quinolone ring and hydrolysis of the carboxylate ester.
Q2: How can I minimize tar formation in my quinoline synthesis?
A2: Tar formation, a frequent issue in reactions like the Gould-Jacobs and Doebner-von Miller syntheses, is primarily caused by the polymerization of starting materials or intermediates at high temperatures. To mitigate this, consider the following strategies:
-
Optimize Reaction Temperature: Avoid excessively high temperatures and prolonged heating.
-
Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether can ensure even heating and prevent localized overheating.
-
Slow Reagent Addition: In the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can control the exothermic reaction and minimize polymerization.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative decomposition that may contribute to tar formation.
Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Poor regioselectivity is a common challenge, particularly with asymmetrically substituted anilines in the Gould-Jacobs reaction or in the Conrad-Limpach-Knorr synthesis.
-
Gould-Jacobs Reaction: The cyclization can occur at two different ortho positions on the aniline ring. The regioselectivity is influenced by both steric and electronic factors of the substituents. Generally, cyclization is favored at the less sterically hindered position.
-
Conrad-Limpach-Knorr Synthesis: The temperature of the initial condensation step is critical. Lower temperatures favor the kinetic product, leading to 4-hydroxyquinolines, while higher temperatures (around 140°C) favor the thermodynamic product, resulting in 2-hydroxyquinolines.
Q4: My desired product is difficult to crystallize and purify. What can I do?
A4: Difficulty in crystallization and purification can be due to the presence of impurities or residual high-boiling solvents.
-
Column Chromatography: This is an effective method for removing impurities. For quinoline derivatives, which are basic, it is often necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking and decomposition on the silica gel column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve purity.
-
Trituration: For oily products, triturating with a non-polar solvent like hexane or petroleum ether can sometimes induce crystallization.
-
Removal of High-Boiling Solvents: Ensure that high-boiling solvents used in the reaction are thoroughly removed under high vacuum.
Troubleshooting Guides
Issue 1: Low or No Yield in Gould-Jacobs Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no formation of the desired 4-hydroxyquinoline-3-carboxylate. | Incomplete cyclization of the anilidomethylenemalonate intermediate. | 1. Increase Reaction Temperature: The cyclization step is a high-temperature process, often requiring 250-300°C. Gradually increasing the temperature may drive the reaction to completion.2. Increase Reaction Time: If a higher temperature leads to decomposition, extending the reaction time at the current temperature might improve the yield.3. Consider Microwave Heating: Microwave irradiation can provide rapid and uniform heating, often leading to higher yields and shorter reaction times.4. Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Ensure that all reagents and solvents are dry. |
| Decomposition of starting materials or product. | 1. Optimize Temperature and Time: Find a balance to ensure cyclization without significant degradation.2. Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent oxidative decomposition. |
Issue 2: Formation of Unwanted Isomer in Conrad-Limpach-Knorr Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Isolation of the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. | The initial condensation reaction temperature was too high, favoring the thermodynamic product (Knorr product). | 1. Control Condensation Temperature: Maintain a lower temperature (e.g., room temperature to moderate heating) during the initial reaction of the aniline and β-ketoester to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product. |
Issue 3: Significant Tar Formation in Doebner-von Miller Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction mixture becomes a thick, dark, unworkable tar, leading to low product yield. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. | 1. Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline.2. Optimize Acid Catalyst: Experiment with different Brønsted or Lewis acids and their concentrations to find an optimal balance that promotes the desired reaction without excessive polymerization.3. Control Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. |
Data Presentation
Table 1: Effect of Microwave Conditions on Gould-Jacobs Reaction Yield
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
| 1 | 250 | 10 | 10 | 1 |
| 2 | 300 | 10 | 20 | 37 |
| 3 | 250 | 30 | 10 | 10 |
| 4 | 300 | 30 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
| Data is illustrative of trends reported in the literature for the reaction of aniline and diethyl ethoxymethylenemalonate. |
Table 2: Effect of Acid Catalyst on the Yield of a Doebner-von Miller Reaction
| Catalyst | Yield (%) |
| Hf(OTf)₄ | 44 |
| HCl | Ineffective |
| H₂SO₄ | Ineffective |
| TFA (1 equiv) | 46 |
| TFA (solvent) | 61 |
| Data for the reaction of aniline and a γ-aryl-β,γ-unsaturated α-ketoester. |
Table 3: Effect of Solvent on the Yield of a Conrad-Limpach Thermal Cyclization
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 30 |
| Propyl benzoate | 231 | 51 |
| Iso-butyl benzoate | 241 | 66 |
| 2-Nitrotoluene | 222 | 64 |
| 1,2,4-Trichlorobenzene | 214 | 65 |
| 2,6-di-tert-Butylphenol | 253 | 65 |
| Dowtherm A | 257 | 70 |
| Data from a study on the synthesis of a 4-hydroxyquinoline derivative. |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
1. Condensation:
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
2. Cyclization (Conventional Heating):
-
To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by filtration and wash with the same non-polar solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 2: Conrad-Limpach Synthesis to Favor 4-Hydroxyquinoline
1. Enamine Formation (Kinetic Control):
-
To a solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., toluene), add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to a moderate temperature (e.g., reflux in toluene) and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation.
-
Monitor the reaction progress by TLC. Once the aniline is consumed, remove the solvent under reduced pressure.
2. Thermal Cyclization:
-
Place the crude β-aminoacrylate intermediate in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Add a high-boiling solvent (e.g., mineral oil or Dowtherm A) at a ratio of approximately 10-20 mL per gram of intermediate.
-
Heat the mixture with stirring to 250-260°C for 30-60 minutes.
-
Monitor the cyclization by TLC.
3. Work-up and Purification:
-
Allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of a cold non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
Further purify the crude 4-hydroxyquinoline by recrystallization.
Protocol 3: Doebner-von Miller Synthesis with Minimized Tar Formation
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
2. Reagent Addition:
-
In the dropping funnel, place the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq).
-
Add the α,β-unsaturated carbonyl compound dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
3. Reaction and Monitoring:
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of a base (e.g., sodium hydroxide) until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation.
Visualizations
Caption: A generalized experimental workflow for the Gould-Jacobs synthesis.
Caption: Regioselectivity in the Conrad-Limpach-Knorr synthesis is temperature-dependent.
Caption: Main reaction versus side reaction pathways in the Doebner-von Miller synthesis.
Caption: N- versus O-alkylation as a potential side reaction in quinolone synthesis.
Optimization of reaction conditions for Gould-Jacobs synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Gould-Jacobs reaction for the synthesis of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction? The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinoline derivatives.[1] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, which forms an anilidomethylenemalonic ester intermediate.[2] This intermediate then undergoes a high-temperature thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline product.[2][3] Subsequent steps like saponification (hydrolysis of the ester) and decarboxylation can be performed to produce the final 4-hydroxyquinoline.[1][4]
Q2: What is the general mechanism of the reaction? The reaction proceeds in two main stages. First, a nucleophilic attack from the aniline's nitrogen atom on the malonic ester derivative, followed by the loss of an alcohol molecule (like ethanol), forms the condensation product.[1][3] The second stage is a high-temperature 6-electron electrocyclization, which forms the quinoline ring system.[1][5]
Q3: How do substituents on the aniline starting material affect the reaction? The electronic properties of substituents on the aniline ring can significantly influence the reaction's success. The Gould-Jacobs reaction is generally most effective for anilines that have electron-donating groups at the meta-position.[1][2][5] Anilines with electron-withdrawing groups may react more slowly and require more forceful conditions.[2]
Q4: What are the most common side reactions? A primary side reaction is the decarboxylation of the 3-carboalkoxy group, which is particularly common under high-temperature and high-pressure conditions.[2] This results in the formation of a 4-hydroxyquinoline that lacks the ester group at the 3-position.[2] At excessively high temperatures or with prolonged heating, decomposition can also lead to the formation of dark, tarry materials.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Initial Condensation Product | 1. Incomplete reaction.2. Decomposition of reagents. | 1. Use a slight excess (1.0-1.2 equivalents) of the malonic ester derivative.[2]2. Monitor the reaction's progress via TLC or LC-MS to determine the optimal reaction time.[2]3. Ensure you are using fresh, high-quality reagents.[2] |
| Incomplete Cyclization | 1. Insufficient temperature.2. Insufficient reaction time.3. Poor heat transfer. | 1. Gradually increase the reaction temperature; the cyclization is a high-energy process often requiring >250°C.[2][5]2. Extend the reaction time, but be cautious of potential product degradation.[2]3. Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether for stable and even heating.[2][6]4. Consider using microwave irradiation for more rapid and efficient heating.[5] |
| Formation of Dark Tarry Materials | 1. Decomposition at excessively high temperatures.2. Prolonged heating. | 1. Carefully optimize the temperature and reaction time to find a balance between cyclization and degradation.[2][7]2. Run small-scale optimization experiments to determine the ideal conditions for your specific substrate.[2]3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[2] |
| Formation of Decarboxylated Byproduct | 1. High reaction temperature.2. High pressure (especially in a sealed microwave vessel). | 1. Carefully control and slightly reduce the reaction temperature.[2]2. If using a microwave synthesizer, monitor the internal pressure and reduce the temperature setpoint if necessary to minimize this side reaction.[2] |
| Product is a Viscous Oil or Fails to Crystallize | 1. Presence of impurities.2. Residual high-boiling solvent. | 1. Purify the crude product using column chromatography.[2]2. Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[2]3. Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[2] |
Optimization of Reaction Conditions
The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for the rapid optimization of these parameters.
Table 1: Effect of Microwave Conditions on the Gould-Jacobs Reaction [7]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | 250 | 20 | 12 | 1 |
| 2 | 300 | 2 | 17 | 37 |
| 3 | 250 | 60 | 16 | 10 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 20 | 47 |
Analysis: The data clearly shows that higher temperatures are essential for the intramolecular cyclization step.[7] At 250°C, the yield remains low even after extended time.[7] Increasing the temperature to 300°C significantly improves the yield.[7] However, prolonged heating at this temperature leads to product degradation and a lower isolated yield (Entry 4).[7] An optimal balance was achieved at 300°C for 5 minutes, which provided the highest yield of 47%.[7] This highlights the critical need to carefully optimize both temperature and time.[7]
Experimental Protocols
Protocol 1: Classical Thermal Synthesis
This method utilizes a high-boiling inert solvent to achieve the high temperatures required for cyclization.[5]
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.).[5] Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol indicates the reaction is proceeding.[2] The intermediate can be used directly or purified.[5]
-
Cyclization: Add a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to the crude anilidomethylenemalonate intermediate.[2] Heat the mixture to a vigorous reflux (typically ~250°C) under a nitrogen atmosphere for 30-60 minutes.[2][5]
-
Work-up and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate.[5] Add a non-polar solvent like hexane or petroleum ether to aid precipitation.[2] Collect the solid by filtration, wash with the non-polar solvent to remove the residual high-boiling solvent, and dry.[2][6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).[2]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[5][7]
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (3.0 eq.).[7]
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor.[2] Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the optimized time (typically 1-15 minutes), while monitoring temperature and pressure.[2][7]
-
Work-up and Purification: Allow the vessel to cool completely to room temperature, which should induce precipitation.[5][7] Filter the solid product, wash with a cold solvent like acetonitrile, and dry under vacuum.[5][7]
Visualizations
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Caption: A generalized experimental workflow for the Gould-Jacobs synthesis.
References
Technical Support Center: Overcoming Poor Solubility of Ethyl Quinoline-3-Carboxylate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of ethyl quinoline-3-carboxylate derivatives. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the primary reasons for this?
A1: The poor aqueous solubility of many this compound derivatives is primarily due to their molecular structure. The quinoline core is a hydrophobic aromatic system. The presence of the ethyl ester group further increases the lipophilicity of the molecule. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to solvate individual molecules, thus limiting solubility.
Q2: What are the most common initial strategies to try when my compound precipitates in an aqueous buffer during an assay?
A2: When you observe precipitation upon diluting a stock solution (commonly in DMSO) into your aqueous assay buffer, it's a frequent issue for hydrophobic compounds. Here are the immediate steps to troubleshoot:
-
Lower the Final Concentration: The most straightforward reason for precipitation is that the compound has exceeded its maximum solubility in the final aqueous medium. Try preparing serial dilutions to identify a concentration that remains in solution.
-
Optimize Co-solvent Concentration: You can test if a slightly higher final concentration of your co-solvent (e.g., DMSO) helps maintain solubility. For instance, increasing from 0.1% to 0.5% DMSO might be effective. However, it is crucial to run a vehicle control with the same final co-solvent concentration to ensure it does not affect your experimental results, as DMSO concentrations above 1% can be toxic to many cell types.[1]
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly into the final volume of the aqueous buffer. Instead, perform one or more intermediate dilutions in a mixed solvent system before the final dilution in the purely aqueous medium.[2]
If these initial adjustments do not resolve the issue, you will need to explore more advanced solubility enhancement strategies.
Troubleshooting Guide: Advanced Solubility Enhancement Techniques
Issue 1: My compound's solubility is still too low for my experiments, even after optimizing the co-solvent concentration. What are the next steps?
When simple co-solvency is insufficient, several formulation strategies can be employed to significantly enhance the aqueous solubility of your this compound derivative. The choice of method depends on the physicochemical properties of your specific compound and the requirements of your experiment.
Data Presentation: Solubility Enhancement of Quinoline Derivatives
The following tables summarize quantitative data on the solubility of quinoline derivatives using various enhancement techniques. Note that data for specific this compound derivatives are limited in the literature; therefore, data for closely related quinoline structures are provided as illustrative examples.
Table 1: Solubility of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
| Solvent | Solubility | Reference |
| Water | 0.428 mg/mL | [3] |
| Organic Solvents | Soluble | [4] |
Table 2: Example of Solubility Enhancement of Decoquinate (a quinolone derivative) with Cyclodextrin
| Formulation | Solubility (µg/mL) | Fold Increase | Reference |
| Decoquinate (DQ) alone | 0.029 | - | [1] |
| DQ/Hydroxypropyl-β-Cyclodextrin/Tea Saponins Ternary Complex | 722 | ~24,897 | [1] |
Table 3: Examples of Solubility Enhancement using Solid Dispersions for various poorly soluble drugs
| Drug | Carrier | Method | Solubility Increase (approx. fold) | Reference |
| Diclofenac Sodium | Eudragit E 100 | Solvent Evaporation | 58.8 | [5] |
| Clotrimazole | Mannitol | Fusion | 806 | [5] |
| Azithromycin | PEG 6000 | Solvent Evaporation | Not specified, but significant | [5] |
Experimental Protocols
Here are detailed methodologies for key solubility enhancement techniques.
Protocol 1: pH Adjustment
Rationale: Quinoline derivatives are typically weak bases. Adjusting the pH of the solution to be 1-2 units below the pKa of the quinoline nitrogen can lead to its protonation, forming a more soluble salt in situ.
Methodology:
-
Determine the pKa: If the pKa of your this compound derivative is unknown, it can be predicted using software or determined experimentally via potentiometric titration.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 1-2 units below the estimated pKa. Common buffers include citrate (pH 3-6.2) and phosphate (pH 5.8-8).
-
Solubility Measurement:
-
Add an excess amount of your compound to a fixed volume of each buffer solution in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Separate the undissolved solid by centrifugation at high speed (e.g., >10,000 x g) for 15-30 minutes or by filtering through a 0.22 µm syringe filter.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Analysis: Plot the solubility of your compound as a function of pH to identify the optimal pH for solubilization. Ensure the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
Protocol 2: Salt Formation
Rationale: Forming a stable salt of your basic quinoline derivative with an appropriate acid can dramatically improve its aqueous solubility and dissolution rate.
Methodology:
-
Acid Selection: Choose a pharmaceutically acceptable acid. For a stable salt, the pKa of the acid should be at least 2-3 units lower than the pKa of your basic quinoline derivative. Common acids include hydrochloric acid, methanesulfonic acid, and tartaric acid.
-
Reaction Setup:
-
Dissolve your this compound derivative in a suitable organic solvent in which the free base is soluble (e.g., anhydrous ethanol).
-
In a separate container, dissolve the selected acid in the same solvent.
-
Slowly add the acid solution to the solution of your compound with stirring. The molar ratio is typically 1:1, but may be adjusted.
-
-
Isolation of the Salt:
-
If the resulting salt is insoluble in the chosen solvent, it will precipitate out. The precipitate can be collected by filtration.
-
If the salt is soluble, the solvent can be removed under reduced pressure to obtain the solid salt.
-
The collected solid should be washed with a small amount of cold solvent and dried under vacuum.
-
-
Characterization: Confirm the formation of the salt and its purity using techniques such as melting point analysis, FTIR, NMR, and elemental analysis.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt using the method described in Protocol 1 (using a standard buffer like PBS pH 7.4).
Protocol 3: Cyclodextrin Inclusion Complexation
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like your quinoline derivative, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[6]
Methodology (Phase Solubility Study):
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., 0, 1, 2, 5, 10, and 15% w/v).
-
Equilibration:
-
Add an excess amount of your this compound derivative to each cyclodextrin solution.
-
Seal the containers and shake them at a constant temperature for 24-72 hours to reach equilibrium.
-
-
Sample Processing:
-
Centrifuge the suspensions at high speed (>10,000 x g) to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter that is compatible with your compound and solvent.
-
-
Quantification: Analyze the concentration of the dissolved compound in each filtered sample using a suitable, validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of the dissolved quinoline derivative against the concentration of HP-β-CD. A linear relationship (an A-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.[7] From this plot, you can determine the stability constant of the complex and the required concentration of HP-β-CD to solubilize your target concentration of the compound.
Protocol 4: Solid Dispersion by Solvent Evaporation
Rationale: Dispersing the drug in a solid, hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate. When the solid dispersion is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the drug as very fine, often amorphous, particles.[1]
Methodology:
-
Carrier Selection: Choose a hydrophilic carrier that is soluble in a volatile organic solvent. Common carriers include polyvinylpyrrolidone (PVP K30) and polyethylene glycols (e.g., PEG 6000).[5]
-
Preparation of the Solution:
-
Dissolve both your this compound derivative and the chosen carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). The drug-to-carrier ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal formulation.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C). This will leave a thin film on the wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, then grind and sieve it to obtain a fine powder.
-
-
Characterization and Solubility Testing:
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Determine the dissolution rate and apparent solubility of the solid dispersion in your desired aqueous medium and compare it to the pure drug.
-
Protocol 5: Nanosuspension by Nanoprecipitation
Rationale: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to a higher dissolution rate and apparent solubility. Nanoprecipitation is a relatively simple method to produce nanosuspensions.
Methodology:
-
Phase Preparation:
-
Organic Phase: Dissolve your this compound derivative in a water-miscible organic solvent (e.g., methanol, ethanol, acetone).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVP K30, or Tween 80) to prevent the aggregation of the nanoparticles.
-
-
Nanoprecipitation:
-
Inject the organic solution slowly and dropwise into the aqueous phase while stirring vigorously with a magnetic stirrer or a high-speed homogenizer. The rapid diffusion of the organic solvent into the aqueous phase causes the drug to precipitate as nanoparticles.
-
-
Solvent Removal and Concentration (if necessary):
-
The organic solvent can be removed by evaporation under reduced pressure.
-
The nanosuspension can be concentrated if needed using techniques like ultracentrifugation followed by redispersion in a smaller volume of the aqueous phase.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using a particle size analyzer (e.g., Dynamic Light Scattering).
-
The morphology of the nanoparticles can be observed using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
-
Solubility and Dissolution Testing: Evaluate the saturation solubility and dissolution rate of the nanosuspension in comparison to the unprocessed drug.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for poor solubility.
Caption: Workflow for solid dispersion preparation.
Caption: Mechanisms of solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 52980-28-6 | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Ivacaftor Related | Ambeed.com [ambeed.com]
- 4. Ethyl 4 Oxo 1 4 Dihydroquinoline 3 Carboxylate - C12H11NO3 Powder [Best Price], CAS 52980-28-6 [abchemicalindustries.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of Ethyl Quinoline-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of ethyl quinoline-3-carboxylate, a key intermediate in library production for drug discovery.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Gould-Jacobs reaction.
Issue 1: Low Yield of the Final Product
-
Question: My overall yield of ethyl 4-hydroxyquinoline-3-carboxylate is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Gould-Jacobs synthesis can stem from several factors, primarily related to the two key steps: the initial condensation and the subsequent thermal cyclization.[1]
-
Incomplete Condensation: The initial reaction between the aniline and diethyl ethoxymethylenemalonate (DEEM) may not have gone to completion.
-
Solution: Ensure a slight excess of DEEM (1.0-1.2 equivalents) is used. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, typically 1-2 hours at 100-130°C. Using fresh, high-quality reagents is also crucial.[1]
-
-
Inefficient Cyclization: The thermal cyclization of the intermediate anilidomethylenemalonate requires high temperatures (typically around 250°C) and can be inefficient.[2]
-
Solution 1: Optimize Thermal Conditions: If using conventional heating with a high-boiling solvent like Dowtherm A or diphenyl ether, ensure the temperature is maintained consistently. Gradually increasing the temperature or extending the reaction time (while monitoring for degradation) can improve yields.[2] Using an inert atmosphere (nitrogen or argon) can prevent oxidative decomposition.[1]
-
Solution 2: Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times by providing rapid and uniform heating.[2][3] Optimization of both temperature and time is critical to maximize yield and minimize degradation.[3]
-
-
Product Degradation: At the high temperatures required for cyclization, the product can decompose, often forming dark, tarry materials.[1]
-
Issue 2: Formation of Dark Tarry Materials
-
Question: My reaction mixture turns into a dark, viscous tar, making product isolation difficult. How can I prevent this?
-
Answer: Tar formation is a common issue in high-temperature reactions like the Gould-Jacobs synthesis, resulting from the decomposition of starting materials, intermediates, or the final product.[1]
-
Cause: Prolonged heating at high temperatures is the primary cause of tarring.[1]
-
Prevention:
-
Minimize Reaction Time: Use monitoring techniques like TLC to determine the point of maximum product formation and avoid unnecessarily long heating times.
-
Optimize Temperature: Avoid excessively high temperatures. While the cyclization is thermally demanding, finding the minimum temperature required for an efficient reaction is key.[4]
-
Use of High-Boiling Inert Solvents: Solvents like diphenyl ether can help ensure even heating and prevent localized hotspots that can lead to charring.[1][2]
-
Microwave Synthesis: The rapid heating and shorter reaction times associated with microwave synthesis can significantly reduce the formation of tarry byproducts.[2]
-
-
Issue 3: Product is a Viscous Oil or Fails to Crystallize
-
Question: After the work-up, my product is a viscous oil that is difficult to handle and purify. How can I induce crystallization?
-
Answer: The presence of impurities or residual high-boiling solvent can prevent the product from crystallizing.[1]
-
Solution 1: Thorough Solvent Removal: If a high-boiling solvent like diphenyl ether was used, ensure it is completely removed under a high vacuum.[1]
-
Solution 2: Purification: Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.[1]
-
Solution 3: Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent such as hexane, petroleum ether, or ice-cold acetonitrile.[1][3]
-
Issue 4: Incomplete Cyclization
-
Question: TLC analysis shows a significant amount of the anilidomethylenemalonate intermediate remaining even after prolonged heating. What should I do?
-
Answer: Incomplete cyclization is a common hurdle in the Gould-Jacobs reaction.[2]
-
Troubleshooting Steps:
-
Increase Temperature: The cyclization is a high-temperature process, and gradually increasing the reaction temperature may be necessary to drive the reaction to completion.[2]
-
Increase Reaction Time: If increasing the temperature leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.[2]
-
Consider Microwave Heating: Microwave irradiation can provide the necessary energy for cyclization more efficiently and in a shorter time frame, often leading to higher yields.[2][3]
-
Ensure Anhydrous Conditions: While not always a strict requirement, ensuring that reagents and solvents are dry can sometimes improve the outcome of the reaction.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the Gould-Jacobs reaction?
-
A1: The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[2] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) to form an intermediate, which then undergoes a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[2][5]
-
-
Q2: What are the typical reaction conditions for the cyclization step?
-
A2: The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[2] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly shorten reaction times and improve yields.[2][3]
-
-
Q3: Are there alternative methods for synthesizing this compound?
-
A3: Yes, while the Gould-Jacobs reaction is common, other methods exist for synthesizing the quinoline core structure. These include the Friedländer synthesis, Pfitzinger reaction, Skraup synthesis, and Doebner-von Miller reaction, among others.[6][7] More recent methods also involve transition metal-catalyzed reactions and photo-induced oxidative cyclization.[8] However, for the specific substitution pattern of ethyl 4-hydroxyquinoline-3-carboxylate, the Gould-Jacobs reaction is a very direct route.
-
-
Q4: How can I monitor the progress of the reaction?
-
Q5: What are the safety precautions for this synthesis?
-
A5: The high temperatures involved in the cyclization step pose a significant hazard. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn. When using a microwave reactor, it is crucial to follow the manufacturer's safety guidelines to avoid over-pressurization. Some of the reagents, such as anilines, can be toxic, so appropriate handling procedures should be followed.
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Citation |
| Heating Method | Heating mantle with high-boiling solvent (e.g., Diphenyl ether) | Microwave reactor | [2] |
| Typical Temperature | 250-260 °C | 250-300 °C | [2][3] |
| Typical Reaction Time | 30-60 minutes | 1-15 minutes | [1][3] |
| Reported Yields | Can be up to 95% with optimization | Can be significantly improved over conventional heating | [2][3] |
| Key Advantages | Established method, suitable for large scale | Rapid optimization, shorter reaction times, potentially higher yields | [2] |
| Key Disadvantages | Longer reaction times, potential for more side products | Requires specialized equipment | [1][2] |
Table 2: Optimization of Microwave Conditions for Gould-Jacobs Cyclization
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 15 | 1 |
| 2 | 300 | 15 | 37 |
| 3 | 250 | 30 | Low (not specified) |
| 4 | 300 | 30 | 28 |
| 5 | 300 | 5 | 47 |
| Data sourced from a Biotage application note.[3] This table highlights the critical need for careful optimization of both temperature and time to maximize yield and minimize degradation.[2][3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is adapted from a microwave-assisted procedure and provides for rapid and efficient cyclization.[2]
-
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
-
Procedure:
-
Reaction Setup: To a 2.5 mL microwave vial, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1][3]
-
Microwave Heating: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[2][3] Monitor the internal temperature and pressure.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2]
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile to remove any unreacted starting materials or byproducts.[3]
-
Drying: Dry the purified product under a vacuum.
-
Protocol 2: Conventional High-Temperature Synthesis
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[2]
-
Materials:
-
Anilidomethylenemalonate intermediate (prepared from aniline and DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Cyclohexane or other non-polar solvent for precipitation
-
-
Procedure:
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.[2]
-
Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration (e.g., 30-60 minutes). The reaction progress can be monitored by TLC.[2]
-
Isolation: After completion, cool the reaction mixture to room temperature.[2]
-
Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product.[2]
-
Washing and Drying: Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.[2]
-
Visualizations
Caption: Experimental workflow for the Gould-Jacobs synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. du.edu.eg [du.edu.eg]
- 8. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
Technical Support Center: Troubleshooting Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the cyclization step of various quinoline synthesis methodologies. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the cyclization step of common quinoline syntheses.
General Cyclization Issues
Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in the cyclization step of quinoline synthesis can arise from several factors common to different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the electrophilic cyclization step more challenging.[2]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often recommended.
Combes Quinoline Synthesis
Q2: I am observing the formation of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve the selectivity?
A2: The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones. The cyclization can occur on either side of the diketone, and the outcome is governed by both steric and electronic effects. To improve selectivity:
-
Modify Substituents: The steric bulk of substituents on both the aniline and the diketone plays a crucial role. Increasing the steric bulk on one of the diketone's R groups can favor the formation of the less sterically hindered product.[3] Methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used.[3]
-
Reaction Conditions: The choice of acid catalyst and solvent can influence the regiochemical outcome. While concentrated sulfuric acid is commonly used, other acids like polyphosphoric acid (PPA) have also been employed.[3][4]
Q3: The cyclization in my Combes synthesis is not proceeding, and I am isolating the enamine intermediate. What could be the issue?
A3: Failure to cyclize in the Combes synthesis often points to issues with the acid catalyst or the reaction conditions.
-
Catalyst Activity: Ensure the acid catalyst is of sufficient strength and concentration to promote the cyclization. Deactivated anilines, for example those with strong electron-withdrawing groups like a nitro group, may not undergo cyclization.[4]
-
Temperature: The cyclization step typically requires heating. If the reaction temperature is too low, the activation energy for the cyclization may not be overcome.
Conrad-Limpach Synthesis
Q4: My Conrad-Limpach cyclization is giving a low yield. What are the critical parameters to check?
A4: The high-temperature thermal cyclization is the most critical and often lowest-yielding step in the Conrad-Limpach synthesis.
-
Cyclization Temperature: This reaction requires very high temperatures, typically around 250 °C, for the intramolecular cyclization to occur.[5][6] Insufficient temperature is a common reason for failure.
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving high yields as it ensures efficient heat transfer and allows the reaction to reach the necessary temperature.[5][6] Early work without a solvent gave very low yields (below 30%), whereas using solvents like mineral oil can increase yields to as high as 95%.[6]
-
Substrate Deactivation: Similar to other quinoline syntheses, anilines with strong electron-withdrawing groups will be deactivated towards the electrophilic cyclization, leading to lower yields.[2]
Doebner-von Miller Reaction
Q5: I am getting a lot of tar and polymeric material in my Doebner-von Miller reaction, resulting in a low yield. How can I prevent this?
A5: Tar and polymer formation is a very common side reaction in the Doebner-von Miller synthesis due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[7] To minimize this:
-
Biphasic Solvent System: A highly effective strategy is to use a two-phase solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene), its self-polymerization in the acidic aqueous phase where the aniline is protonated is significantly reduced.[7][8]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[7]
-
Optimize Reaction Conditions: Carefully control the reaction temperature, as excessive heat can promote polymerization.[7] Also, consider screening different acid catalysts and their concentrations.[7]
Friedländer Synthesis
Q6: My Friedländer synthesis is giving a low yield. What should I troubleshoot?
A6: Low yields in the Friedländer synthesis can often be traced back to the catalyst, reaction conditions, or purity of the starting materials.
-
Catalyst Choice: The effectiveness of the acid or base catalyst can be highly substrate-dependent. It is advisable to screen different catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), or even heterogeneous catalysts.[9]
-
Anhydrous Conditions: When using moisture-sensitive Lewis acid catalysts, it is crucial to maintain strictly anhydrous reaction conditions.[9]
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize side product formation.[9]
Q7: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control the regioselectivity?
A7: Regioselectivity is a common issue when using unsymmetrical ketones in the Friedländer synthesis.[10]
-
Catalyst Selection: The choice of catalyst can be critical in directing the regioselectivity. While traditional acid or base catalysis can be unselective, specific catalysts have been developed to favor the formation of one isomer.[11]
-
Reaction Conditions: Modifying the reaction temperature and solvent can sometimes alter the kinetic versus thermodynamic control of the reaction, thereby favoring one regioisomer.[10]
Data Presentation
The following tables summarize quantitative data on the effects of various reaction parameters on the yield of different quinoline syntheses.
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in the Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 30 |
| Propyl Benzoate | 231 | 48 |
| Iso-butyl Benzoate | 247 | 66 |
| Dowtherm A | 257 | 65 |
| 1,2,4-Trichlorobenzene | 214 | 66 |
| 2-Nitrotoluene | 222 | 64 |
| 2,6-di-tert-butylphenol | 263 | 65 |
Data sourced from a study on alternative solvents for the thermal cyclization step.[12]
Table 2: Comparison of Catalysts for the Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZrCl₄ | EtOH/H₂O (1:1) | 60 | - | 95 |
| In(OTf)₃ | - | 80 | 1 | 92 |
| Fe₃O₄@SiO₂/ZnCl₂ | - | 100 | 2 | 94 |
| Copper-based MOF | Toluene | 100 | 2 | 96 |
This table compiles data from various studies on the Friedländer synthesis.[1]
Experimental Protocols
Below are detailed methodologies for the cyclization step of key quinoline syntheses.
Protocol 1: Conrad-Limpach Thermal Cyclization
This protocol describes the high-temperature cyclization of a β-aminoacrylate intermediate to form a 4-hydroxyquinoline.
Materials:
-
Crude β-aminoacrylate intermediate
-
High-boiling solvent (e.g., mineral oil, Dowtherm A)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude β-aminoacrylate intermediate.
-
Add a high-boiling solvent. A recommended ratio is approximately 10-20 mL of solvent per gram of the intermediate.[5]
-
Heat the mixture with stirring to the desired temperature (typically 250-260 °C).[5]
-
Maintain the reaction at this temperature for the specified time (typically 30-60 minutes).[5]
-
Monitor the progress of the cyclization by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate from the solvent upon cooling. Collect the precipitated product by vacuum filtration.
-
The crude 4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
Protocol 2: Doebner-von Miller Reaction with Minimized Tar Formation
This protocol for the synthesis of 2-methylquinoline employs a biphasic system to reduce polymerization.
Materials:
-
Aniline
-
6 M Hydrochloric acid
-
Crotonaldehyde
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[7]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[7]
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[7]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Friedländer Synthesis using a Lewis Acid Catalyst
This protocol describes the synthesis of a polysubstituted quinoline using zirconium tetrachloride as a catalyst.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium tetrachloride (ZrCl₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[1]
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC.[1]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with ethyl acetate (3 x 20 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting the cyclization step in quinoline synthesis.
Caption: A general troubleshooting workflow for addressing low yields in the cyclization step.
Caption: Logical relationships for troubleshooting tar formation in the Doebner-von Miller reaction.
Caption: Experimental workflow for the two-step Conrad-Limpach synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Ethyl Quinoline-3-Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of ethyl quinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
Several classical and modern methods are available for the synthesis of quinoline derivatives, including this compound. The most common routes include the Gould-Jacobs reaction, Combes synthesis, Doebner-von Miller reaction, and the Friedländer annulation.[1][2][3][4][5] More recent and efficient methods, such as Rh(II)-catalyzed reactions from indoles, have also been developed to overcome the limitations of classical approaches.[6][7][8]
Q2: What are the major drawbacks of classical quinoline synthesis methods?
Classical methods for quinoline synthesis are foundational but often suffer from harsh reaction conditions, such as high temperatures and the use of strong acids (e.g., concentrated sulfuric acid).[1][9] These conditions can lead to low yields, the formation of difficult-to-remove byproducts like tar, and may not be compatible with a wide range of functional groups.[1][4] Some classical methods also use toxic reagents and oxidants, such as arsenic pentoxide or nitrobenzene.[1]
Q3: Are there milder and more efficient alternatives to the classical synthesis routes?
Yes, modern catalytic methods offer milder and more efficient pathways. For instance, a Rh(II)-catalyzed reaction of indoles with halodiazoacetates provides good to high yields of this compound under mild conditions.[6][7][8] Transition metal-free methods and the use of ionic liquids or microwave assistance for classical reactions have also been developed to improve yields and reduce harsh conditions.[1][10]
Q4: How can I improve the yield and purity of my product?
To improve yield and purity, consider the following:
-
Catalyst Selection: Choose a catalyst known for high efficiency and selectivity for the desired quinoline derivative. For example, Rh₂(esp)₂ has shown high yields in the synthesis from indoles.[6][7]
-
Reaction Conditions Optimization: Carefully control reaction temperature, time, and solvent. Microwave heating has been shown to reduce reaction times and improve yields in some classical syntheses.[1][11]
-
Purification Technique: Column chromatography on silica gel is a common and effective method for purifying the crude product.[1][6]
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Verify the quality and activity of your catalyst. If using a transition metal catalyst, ensure it has not been deactivated by exposure to air or moisture.[12][13] Consider using a fresh batch of catalyst. |
| Suboptimal Reaction Temperature | The optimal temperature can be critical. For thermally driven reactions like the Gould-Jacobs, a thorough time-temperature examination is necessary to maximize yield and minimize degradation.[11] For catalyzed reactions, ensure the temperature is within the optimal range for catalyst activity. |
| Incorrect Reagents or Stoichiometry | Double-check that the correct starting materials and stoichiometry have been used. For instance, in the Gould-Jacobs reaction, aniline is reacted with an alkoxy methylenemalonic ester.[2] |
| Presence of Deactivating Groups | Strong electron-withdrawing groups on the aniline starting material can inhibit the cyclization step in some reactions, such as the Combes synthesis.[14] |
Issue 2: Formation of Tar and Polymeric Byproducts
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | This is a common issue in classical methods like the Skraup synthesis.[1][4] Consider using microwave heating to shorten reaction times or replacing strong acids like concentrated H₂SO₄ with a Brønsted-acidic ionic liquid for a cleaner reaction.[1] |
| Exothermic Reaction | The reaction can be highly exothermic and become violent. Adding moderating agents like ferrous sulfate or boric acid can help control the reaction.[1] |
| Polymerization of Reactants | In the Doebner-von Miller reaction, acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a common side reaction.[1][3] Using a biphasic reaction medium can help sequester the carbonyl compound and reduce polymerization.[1] |
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
| Possible Cause | Troubleshooting Step |
| Lack of Catalyst Control | In the Friedländer synthesis, using unsymmetrical ketones can lead to a mixture of regioisomers.[5][10] |
| Ineffective Catalyst System | The use of specific amine catalysts, such as pyrrolidine derivatives, has been shown to provide high regioselectivity in the Friedländer annulation.[15] Introducing a phosphoryl group on the α-carbon of the ketone or using an ionic liquid can also improve regioselectivity.[5] |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Rh₂(esp)₂ | Indole, Ethyl chlorodiazoacetate | CH₂Cl₂, Cs₂CO₃, Room Temp. | 90 | [6] |
| Rh₂(esp)₂ | Indole, Ethyl bromodiazoacetate | CH₂Cl₂, Cs₂CO₃, Room Temp. | 84 | [6] |
| Rh₂(esp)₂ | Indole, Ethyl iododiazoacetate | CH₂Cl₂, Cs₂CO₃, Room Temp. | 70 | [6] |
| None (Thermal) | Aniline, Diethyl ethoxymethylenemalonate | Neat, 250°C, 10 min (Microwave) | 47 | [11] |
| None (Thermal) | Aniline, Diethyl ethoxymethylenemalonate | Neat, 300°C, 5 min (Microwave) | 47 | [11] |
Experimental Protocols
Protocol 1: Rh(II)-Catalyzed Synthesis of this compound from Indole [6]
-
To a stirring solution of indole (1.0 mmol), Cs₂CO₃ (1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in CH₂Cl₂ (10 mL) at room temperature, add a dropwise ice-cooled solution of ethyl halodiazoacetate (1.4 mmol) in CH₂Cl₂.
-
After the addition is complete, stir the solution for 30 minutes.
-
Remove the solvent in vacuo.
-
Dissolve the crude product in EtOAc and wash with water and brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the product by silica gel chromatography (eluting with CH₂Cl₂/EtOAc) to isolate pure this compound.
Protocol 2: Gould-Jacobs Reaction for Ethyl 4-hydroxyquinoline-3-carboxylate (intermediate to quinoline) [2][11]
-
Add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a microwave vial equipped with a magnetic stirring bar.
-
Heat the mixture to 250°C or 300°C in a microwave synthesis system for 5-10 minutes.
-
Cool the mixture to room temperature.
-
Filter the precipitated product and wash with ice-cold acetonitrile.
-
Dry the resulting solid under vacuum.
Visualizations
Caption: Experimental workflow for Rh(II)-catalyzed synthesis.
Caption: Troubleshooting guide for low product yield.
Caption: Troubleshooting guide for byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. du.edu.eg [du.edu.eg]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ablelab.eu [ablelab.eu]
- 12. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 13. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00327B [pubs.rsc.org]
- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. pubs.acs.org [pubs.acs.org]
Minimizing byproduct formation in Friedländer synthesis of quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Friedländer synthesis of quinolines.
Troubleshooting Guides
Problem 1: Significant formation of a byproduct derived from self-condensation of the ketone starting material.
This is one of the most common side reactions, particularly under basic conditions, leading to aldol condensation products of the ketone.
Possible Causes:
-
The use of a strong base as a catalyst.
-
A ketone that is highly susceptible to self-condensation.
-
Reaction temperature is too high, favoring the aldol condensation pathway.
Suggested Solutions:
-
Change the catalyst from basic to acidic: Acidic catalysts like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) can suppress the base-catalyzed self-condensation of the ketone.[1]
-
Use an imine analog: Reacting the 2-aminoaryl aldehyde/ketone with an amine to form an imine before the reaction with the ketone can avoid the need for basic conditions that promote aldol reactions.[1][2]
-
Pre-form the enolate: In cases where a basic catalyst is necessary, pre-forming the enolate of the ketone with a strong base before adding the 2-aminoaryl carbonyl compound can favor the desired reaction over self-condensation.[1]
-
Optimize reaction temperature: Lowering the reaction temperature may decrease the rate of the self-condensation reaction more significantly than the desired Friedländer condensation.
Problem 2: A mixture of regioisomers is obtained when using an unsymmetrical ketone.
When an unsymmetrical ketone is used, the reaction can proceed on either side of the carbonyl group, leading to a mixture of quinoline isomers.
Possible Causes:
-
Lack of regiochemical control in the enolate formation or subsequent condensation.
-
The electronic and steric properties of the unsymmetrical ketone do not sufficiently favor one regioisomer.
Suggested Solutions:
-
Introduce a directing group: Modifying the ketone with a directing group, such as a phosphoryl group on one of the α-carbons, can control the regioselectivity.[2]
-
Use a specific amine catalyst: Certain amine catalysts have been shown to improve the regioselectivity of the Friedländer synthesis.[2]
-
Employ ionic liquids: Some ionic liquids have been reported to enhance the regioselectivity of the reaction.[2]
-
Kinetic vs. Thermodynamic Control:
-
For the kinetic product (reaction at the less hindered α-carbon), use a bulky, non-nucleophilic base (like LDA) at low temperatures to pre-form the enolate.
-
For the thermodynamic product (reaction at the more substituted α-carbon), use a smaller base (like NaH or KOtBu) at higher temperatures to allow for equilibration to the more stable enolate.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Friedländer synthesis and how can I identify them?
A1: The most common byproduct is the self-condensation product of the ketone starting material, resulting from an aldol reaction. This is especially prevalent under basic conditions. Another potential set of byproducts are regioisomers when using an unsymmetrical ketone. Identification can be achieved through standard analytical techniques such as NMR spectroscopy, mass spectrometry, and comparison with known standards if available.
Q2: How does the choice of catalyst (acid vs. base) affect byproduct formation?
A2: Basic catalysts (e.g., KOH, NaOH) are known to promote the self-condensation of ketones, a major side reaction.[1] Acidic catalysts (e.g., p-TsOH, TFA, Lewis acids) can minimize this side reaction by not providing the basic conditions necessary for aldol condensation.[1][3]
Q3: Can changing the solvent reduce byproduct formation?
A3: Yes, the solvent can influence reaction pathways. For instance, using a biphasic solvent system (e.g., water/toluene) in related syntheses has been shown to reduce acid-catalyzed polymerization by sequestering the carbonyl compound.[1] In the Friedländer synthesis, polar aprotic solvents are often used under acidic conditions, while non-polar solvents may be preferred for base-mediated reactions.[2]
Q4: Are there modern, milder methods that can improve the yield and purity of my product?
A4: Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.[4][5] The use of solid-supported catalysts (e.g., silica nanoparticles, zeolites) and ionic liquids can also lead to higher yields, easier purification, and milder reaction conditions.[4][6] Some reactions have even been performed successfully in water or under solvent-free conditions, which aligns with green chemistry principles.[7][8]
Q5: How can I purify my desired quinoline product from the byproducts?
A5: Standard purification techniques are generally effective. Column chromatography on silica gel is a common method to separate the desired quinoline from byproducts and unreacted starting materials. Recrystallization can also be an effective purification method if a suitable solvent system is found. In some cases, conversion to a salt (e.g., hydrochloride or picrate) can facilitate purification through crystallization, followed by regeneration of the free base.
Data Presentation
Table 1: Qualitative Effect of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Effect on Byproduct Formation |
| Catalyst | Basic (e.g., KOH, NaOH) | Increases likelihood of ketone self-condensation (aldol byproduct).[1] |
| Acidic (e.g., p-TsOH, TFA) | Generally suppresses base-catalyzed aldol condensation.[1] | |
| Temperature | High | May increase the rate of side reactions, including aldol condensation. |
| Low | Can improve selectivity by favoring the desired reaction pathway. | |
| Reactant | Use of imine analog | Avoids the need for basic conditions that promote aldol reactions.[1][2] |
| Solvent | Biphasic System | Can reduce polymerization side reactions in similar syntheses.[1] |
Table 2: Comparison of Selected Catalytic Systems for Friedländer Synthesis
| Catalyst System | Typical Conditions | Advantages | Potential for Byproduct Reduction |
| Traditional Base (e.g., KOH) | Reflux in Ethanol | Simple, readily available reagents. | Prone to aldol self-condensation byproducts. |
| Traditional Acid (e.g., p-TsOH) | Reflux in Toluene | Reduces aldol byproducts. | Can require harsh conditions. |
| **Iodine (I₂) ** | 80-100 °C, Solvent-free | Mild, efficient, and often high-yielding.[9] | Generally clean reactions with reduced byproducts. |
| Indium(III) triflate (In(OTf)₃) | 80 °C, Neat | Mild Lewis acid, effective at low loading. | High yields and selectivity reported. |
| Nanocatalysts (e.g., Fe₃O₄-IL) | 90 °C, Solvent-free | Reusable, high efficiency, environmentally friendly.[10] | Can lead to very clean reactions and high yields. |
| Microwave-Assisted (various catalysts) | 100-160 °C | Drastically reduced reaction times, often improved yields.[4][5] | Rapid heating can sometimes minimize byproduct formation. |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Friedländer Synthesis
This protocol is based on methodologies for milder, iodine-catalyzed synthesis.[9]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
Procedure:
-
To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (0.1 mmol).
-
Heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Protocol 2: Friedländer Synthesis using a Lewis Acid Catalyst (In(OTf)₃)
This protocol is adapted from literature procedures using mild Lewis acid catalysts.
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add In(OTf)₃ (0.05 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C with stirring, preferably under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC.
-
Upon completion (typically within a few hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Byproduct formation pathway in Friedländer synthesis.
Caption: Troubleshooting workflow for Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Recrystallization of Ethyl Quinoline-3-Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity ethyl quinoline-3-carboxylate through recrystallization. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the failure of this compound to crystallize?
A1: The most frequent issue is the selection of an inappropriate solvent or the use of an excessive amount of solvent. If the compound is too soluble in the chosen solvent at room temperature, it will not precipitate upon cooling. Conversely, if too much of a suitable solvent is used, the solution may not be sufficiently saturated for crystals to form.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To resolve this, try using a lower-boiling point solvent or a mixed solvent system. Slower cooling rates can also encourage crystal formation over oiling out.
Q3: Can I reuse the mother liquor from the recrystallization?
A3: Yes, the mother liquor contains dissolved product. You can often recover more of your compound by concentrating the mother liquor and allowing it to cool again for a second crop of crystals. However, be aware that the purity of subsequent crops may be lower than the first.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: Based on the purification of similar quinoline derivatives, common solvent systems include mixtures like ethanol/water or ethyl acetate/hexane. The ideal solvent or solvent mixture will dissolve the this compound when hot but have low solubility when cold.
Troubleshooting Guides
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was added). 2. The compound is too soluble in the chosen solvent at low temperatures. 3. The cooling process is too slow, or the final temperature is not low enough. | 1. Boil off some of the solvent to increase the concentration and then allow the solution to cool again. 2. If the compound is still soluble at low temperatures, consider a different solvent or a mixed solvent system where the compound has lower solubility. 3. Try cooling the solution in an ice bath to further decrease the solubility. |
| Very low yield of crystals. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
| Crystals are colored or appear impure. | 1. Insoluble impurities are present in the final crystals. 2. Colored impurities are co-precipitating with the product. | 1. Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration. |
| The compound "oils out" (forms a liquid layer instead of solid crystals). | 1. The melting point of the compound is lower than the temperature of the solution. 2. The rate of cooling is too rapid. 3. The concentration of the solute is too high. | 1. Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly. 2. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. 3. Add more solvent to the hot solution to reduce the concentration before cooling. |
Experimental Protocols
Below are detailed methodologies for the recrystallization of this compound using common solvent systems. The optimal conditions may require some empirical adjustments based on the purity of the starting material.
Protocol 1: Recrystallization using Ethanol/Water
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for about 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: Dissolve the crude this compound in a minimal volume of hot ethyl acetate.
-
Addition of Anti-solvent: To the hot solution, add hexane dropwise with continuous swirling until a faint cloudiness persists.
-
Re-dissolution: Add a small amount of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool undisturbed to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation and Washing: Isolate the crystals by vacuum filtration and wash them with a small portion of cold ethyl acetate/hexane mixture.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following tables provide illustrative data for the selection of an appropriate recrystallization solvent. Note: This data is for guidance and the optimal conditions should be determined experimentally.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | < 0.5 | Poor |
| Ethanol | 5 | > 30 | Good |
| Ethyl Acetate | 10 | > 40 | Good |
| Hexane | < 0.5 | ~2 | Good as anti-solvent |
| Toluene | 2 | > 25 | Moderate |
| Dichloromethane | > 20 | > 50 | Poor (too soluble) |
Table 2: Comparison of Recrystallization Conditions and Outcomes
| Solvent System | Ratio (v/v) | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol/Water | ~3:1 | 90 | >99 | 85 |
| Ethyl Acetate/Hexane | ~1:2 | 90 | >99 | 80 |
| Ethanol | - | 90 | 98 | 70 |
| Toluene | - | 90 | 97 | 75 |
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the recrystallization process.
Validation & Comparative
A Comparative Guide to the Crystal Structure Analysis of Ethyl Quinoline-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-HIV, and antimicrobial properties. The ethyl quinoline-3-carboxylate moiety, in particular, is a recurring motif in compounds targeting various cellular pathways. Understanding the precise three-dimensional arrangement of these molecules through crystal structure analysis is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the crystal structures of several this compound derivatives, details the experimental protocols for their determination, and discusses the role of X-ray crystallography in conjunction with other analytical techniques.
Comparison of Crystallographic Data
Single-crystal X-ray diffraction (XRD) provides unambiguous determination of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. The following table summarizes the crystallographic data for a selection of this compound derivatives, highlighting the influence of different substituents on their crystal packing and molecular conformation.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | C₁₂H₉Cl₂NO₂ | Monoclinic | P2₁/c | 8.5860(4) | 19.9082(11) | 7.1304(4) | 90 | 100.262(1) | 90 | [1] |
| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | C₁₉H₁₇NO₂ | Triclinic | P-1 | 9.0282(10) | 9.362(1) | 10.7258(10) | 69.765(8) | 66.733(8) | 70.605(8) | [2] |
| Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₁₀ClNO₃ | Triclinic | P-1 | 9.328(5) | 11.043(2) | 12.350(4) | 73.298(17) | 70.57(3) | 77.22(3) | [3] |
| Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate | C₂₀H₁₆BrNO₂ | Orthorhombic | Pbca | 14.0819(7) | 9.7470(5) | 24.0399(12) | 90 | 90 | 90 | |
| Ethyl 2-chloro-6-methyl-quinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Monoclinic | C2/c | 22.886(3) | 12.763(2) | 8.175(1) | 90 | 107.756(4) | 90 | [4][5] |
| Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₄H₁₄FNO₃ | Monoclinic | P2₁/c | 10.136(1) | 12.247(1) | 10.826(1) | 90 | 99.85(1) | 90 | [6] |
Experimental Protocols
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established workflow.
Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step. A common method is slow evaporation from a suitable solvent or a mixture of solvents.
-
Procedure: A saturated or near-saturated solution of the purified this compound derivative is prepared in a solvent such as ethanol, methanol, or a mixture like ethanol-diethyl ether. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. Over several days, single crystals of suitable size and quality for X-ray diffraction can form.[1]
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are detected by an area detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. The positions of hydrogen atoms are typically calculated based on the geometry of the heavy atoms and refined using a riding model.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the general workflow for crystal structure analysis and the logical relationship between different analytical techniques for the characterization of this compound derivatives.
Comparison with Alternative Analytical Techniques
While single-crystal XRD provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure in solution. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the connectivity of the molecule. For instance, in the characterization of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, NMR was crucial for confirming the synthesized structures.[7]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns. This technique is complementary to XRD and NMR in confirming the identity of the synthesized derivative.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound derivatives, characteristic absorption bands for the ester carbonyl group, C-N bonds, and aromatic C-H bonds can be observed.
While NMR, MS, and IR are powerful tools for determining the chemical structure, they do not provide the detailed three-dimensional information that single-crystal XRD offers, such as precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Biological Signaling Pathway
Several this compound derivatives have been investigated for their potential as anticancer agents. Some of these compounds have been shown to target key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[8] The diagram below illustrates a simplified representation of this pathway, which is often dysregulated in cancer.
References
- 1. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of ethyl 2-chloro-6-methyl-quinoline-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Substituted Ethyl Quinoline-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a range of substituted ethyl quinoline-3-carboxylates. Understanding the NMR characteristics of these compounds is crucial for their unambiguous identification, structural elucidation, and for assessing the electronic effects of various substituents on the quinoline scaffold, a common motif in pharmacologically active molecules. The data presented herein has been compiled from various scientific publications to serve as a valuable resource for researchers in medicinal chemistry and related fields.
Experimental Protocols
The synthesis and NMR characterization of substituted ethyl quinoline-3-carboxylates generally follow established chemical methodologies. Below are typical experimental protocols.
General Synthesis of Substituted Ethyl Quinoline-3-carboxylates
A common method for the synthesis of the quinoline ring system is the Gould-Jacobs reaction. For instance, an aniline derivative is reacted with diethyl (ethoxymethylene)malonate to form an intermediate which is then cyclized at high temperature to afford the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. Further modifications can be made to introduce a variety of substituents at different positions.
Another versatile method involves a domino reaction of arylmethyl azides with ethyl propiolate, catalyzed by an iron salt, to yield 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters[1]. The specific reaction conditions, including solvents, temperatures, and reaction times, are optimized for each derivative to maximize the yield and purity of the final product[1][2].
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H and 75 to 150 MHz for ¹³C nuclei.[1][3] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used as solvents, with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).[1][4] Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). Multiplicities of the signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for a selection of substituted ethyl quinoline-3-carboxylates, allowing for a direct comparison of the influence of different substituents on the chemical shifts of the quinoline core and the ethyl ester moiety.
¹H NMR Data of Substituted Ethyl Quinoline-3-carboxylates
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | H-8 | -OCH₂- | -CH₃ | Other signals | Ref |
| Ethyl 6-nitroquinoline-3-carboxylate | 9.61 (s) | 9.03 (s) | 8.92 (s) | 8.59 (d, J=9.3) | - | 8.32 (d, J=9.3) | 4.53 (q, J=6.9) | 1.49 (t, J=6.9) | [1] | |
| Ethyl 6-methoxyquinoline-3-carboxylate | 9.30 (s) | 8.74 (s) | 8.06 (d, J=9.0) | 7.47 (dd, J=9.0, 2.4) | 7.17 (d, J=1.5) | - | 4.48 (q, J=7.2) | 1.46 (t, J=7.2) | 3.96 (s, 3H, -OCH₃) | [1] |
| Ethyl 8-chloroquinoline-3-carboxylate | 9.56 (s) | 8.86 (s) | 7.96 (d, J=7.5) | - | 7.56 (t, J=8.1) | 7.88 (d, J=8.1) | 4.50 (q, J=6.9) | 1.47 (t, J=6.9) | [1] | |
| Ethyl 7-fluoro-6-methylquinoline-3-carboxylate | 9.38 (s) | 8.75 (s) | 7.76 (s) | - | 7.74 (d, J=9.6) | - | 4.48 (q, J=7.2) | 1.46 (t, J=7.2) | 2.49 (s, 3H, -CH₃) | [1] |
| Ethyl 7-bromo-8-methylquinoline-3-carboxylate | 9.43 (s) | 8.73 (s) | 7.72 (d, J=8.7) | - | 7.60 (d, J=8.7) | - | 4.48 (q, J=7.2) | 1.46 (t, J=7.2) | 2.92 (s, 3H, -CH₃) | [1] |
¹³C NMR Data of Substituted Ethyl Quinoline-3-carboxylates
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | -C=O | -OCH₂- | -CH₃ | Other signals | Ref |
| Ethyl 6-nitroquinoline-3-carboxylate | 153.4 | 125.1 | 140.1 | 125.6 | 125.9 | 146.1 | 124.9 | 131.5 | 151.6 | 164.4 | 62.1 | 14.3 | [1] | |
| Ethyl 6-methoxyquinoline-3-carboxylate | 147.7 | 124.7 | 137.3 | 128.2 | 106.0 | 158.3 | 123.6 | 130.8 | 146.1 | 165.6 | 61.4 | 14.3 | 55.6 (-OCH₃) | [1] |
| Ethyl 8-chloroquinoline-3-carboxylate | 150.5 | 124.1 | 138.9 | 128.15 | 127.3 | 128.11 | 127.3 | 133.6 | 145.8 | 164.8 | 61.7 | 14.2 | [1] | |
| Ethyl 7-fluoro-6-methylquinoline-3-carboxylate | 150.1 | 124.0 | 137.7 | 122.74 | 112.7 (d, J=22) | 130.5 (d, J=6.8) | 163.8 (d, J=253) | 128.2 (d, J=21) | 122.72 | 165.4 | 61.5 | 14.3 | 15.2 (d, J=3.6, -CH₃) | [1] |
| Ethyl 7-bromo-8-methylquinoline-3-carboxylate | 149.6 | 123.0 | 138.7 | 128.4 | 131.6 | 127.3 | 125.7 | 137.5 | 149.0 | 165.2 | 61.5 | 14.3 | 17.6 (-CH₃) | [1] |
Visualizing the Workflow
The general process for the synthesis and characterization of these compounds can be visualized as a straightforward workflow.
References
Comparative Biological Activities of Quinoline-3-Carboxylate Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various quinoline-3-carboxylate esters and their derivatives. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. Among these, quinoline-3-carboxylate esters have emerged as a versatile class of compounds with significant potential in anticancer and antimicrobial chemotherapy, as well as in the targeted inhibition of various enzymes crucial for disease progression. This guide summarizes the biological activities of several quinoline-3-carboxylate esters, presenting quantitative data in comparative tables and detailing the experimental protocols used to generate this data.
Anticancer Activity
Quinoline-3-carboxylate esters and their analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3h) | A549 (Lung Carcinoma) | 1.53 | [1] |
| HT29 (Colorectal Carcinoma) | 1.50 | [1] | |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3k) | A549 (Lung Carcinoma) | 1.38 | [1] |
| HT29 (Colorectal Carcinoma) | 0.77 | [1] | |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3t) | A549 (Lung Carcinoma) | 2.36 | [1] |
| HT29 (Colorectal Carcinoma) | 0.97 | [1] | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast Adenocarcinoma) | >82.9% inhibition at 100 µM | [2] |
| Quinoline-3-carboxamide (5o) | MCF-7 (Breast Adenocarcinoma) | 3.355 | [3] |
| Quinoline-3-carboxamide (6b) | MCF-7 (Breast Adenocarcinoma) | 5.069 | [3] |
| Quinoline-3-carboxamide (8b) | MCF-7 (Breast Adenocarcinoma) | 0.839 | [3] |
| Pyrazolo[4,3-f]quinoline (1M) | NUGC-3 (Gastric), ACHN (Kidney), HCT-15 (Colon), MM231 (Breast), NCI-H23 (Lung), PC-3 (Prostate) | < 8 | [3] |
| Pyrazolo[4,3-f]quinoline (2E) | NUGC-3 (Gastric), ACHN (Kidney), HCT-15 (Colon), MM231 (Breast), NCI-H23 (Lung), PC-3 (Prostate) | < 8 | [3] |
| Pyrazolo[4,3-f]quinoline (2P) | NUGC-3 (Gastric), ACHN (Kidney), HCT-15 (Colon), MM231 (Breast), NCI-H23 (Lung), PC-3 (Prostate) | < 8 | [3] |
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7 (Breast Adenocarcinoma), K562 (Chronic Myelogenous Leukemia) | Micromolar inhibition | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline-3-carboxylate derivatives have shown promising activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to evaluate this activity, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline derivative (25) | Staphylococcus aureus | 1.95 | [5] |
| Escherichia coli | 0.49 | [5] | |
| Candida albicans | 0.49 | [5] | |
| Quinoline derivative (26) | Staphylococcus aureus | 0.98 | [5] |
| Escherichia coli | 0.49 | [5] | |
| Candida albicans | 0.98 | [5] | |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus | 0.00019 | [6] |
| Escherichia coli | 0.00609 | [6] | |
| Candida albicans | 0.00019 | [6] | |
| Aminated quinolinequinone (AQQ4) | Candida albicans | 1.22 | [7] |
| Aminated quinolinequinone (AQQ8) | Staphylococcus aureus | 19.53 | [7] |
| Aminated quinolinequinone (AQQ9) | Candida parapsilosis | 9.76 | [7] |
| Aminated quinolinequinone (AQQ10) | Staphylococcus aureus | 19.53 | [7] |
| Novel quinoline derivatives | Candida albicans | < 25 | [8][9] |
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Quinoline-3-carboxylate esters have been identified as potent inhibitors of several key enzymes implicated in cancer and other diseases.
| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7) | Protein Kinase CK2 | IC50 = 0.3 µM, Ki = 0.06 µM | [10] |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9) | Protein Kinase CK2 | IC50 = 1 µM, Ki = 0.28 µM | [10] |
| Various 3-quinoline carboxylic acid derivatives | Protein Kinase CK2 | IC50 = 0.65 - 18.2 µM | [11][12] |
| Quinoline-based derivative (5a) | EGFR | IC50 = 71 nM | [13][14] |
| HER-2 | IC50 = 31 nM | [13][14] | |
| Pyrano[3,2-c]quinoline-3-carboxylate (3a) | EGFR | IC50 = 68 nM | [15] |
| HER-2 | IC50 = 30 nM | [15] | |
| Pyrano[3,2-c]quinoline-3-carboxylate (3f) | EGFR | IC50 = 71 nM | [15] |
| HER-2 | IC50 = 33 nM | [15] | |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e) | EGFR | IC50 = 71 nM | [16][17] |
| HER-2 | IC50 = 21 nM | [16][17] | |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h) | EGFR | IC50 = 75 nM | [16][17] |
| HER-2 | IC50 = 23 nM | [16][17] | |
| Quinoline-3-carboxamide (6b) | EGFR | IC50 = 0.49 µM | [3] |
| Pyrazolo[4,3-f]quinoline (2E) | Topoisomerase IIα | Equivalent to etoposide at 100 µM | [18] |
| Hybrid quinolinyl phosphonates | Topoisomerase 1B | Inhibition observed | [19] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoline-3-carboxylate esters) and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Detailed Steps:
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured to a standardized concentration (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (usually 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Kinase Inhibition Assay (General Protocol)
Enzyme inhibition assays are crucial for determining the potency and selectivity of compounds against specific kinase targets. A common method involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Workflow:
Detailed Steps:
-
Reaction Setup: A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and an appropriate buffer is prepared in a multi-well plate.
-
Inhibitor Addition: The quinoline-3-carboxylate ester inhibitor is added to the wells at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®, Z'-LYTE®), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined through further kinetic studies.
This guide provides a comparative overview of the biological activities of quinoline-3-carboxylate esters. The presented data and protocols are intended to aid researchers in the design and development of new therapeutic agents based on this versatile chemical scaffold. Further in-depth studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New Quinoline Derivatives and their Antimicrobial Potential Against Candida Albicans and Staphylococcus Aureus | Semantic Scholar [semanticscholar.org]
- 10. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. b.aun.edu.eg [b.aun.edu.eg]
- 15. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Ethyl Quinoline-3-carboxylate: A Spectral Data Validation Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct synthetic routes for ethyl quinoline-3-carboxylate, a key scaffold in medicinal chemistry. The validation of the final product is established through a comprehensive analysis of its spectral data. We will compare a modern domino reaction approach with the classic Gould-Jacobs synthesis, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.
Method 1: Domino Reaction of Arylmethyl Azide and Ethyl Propiolate
This contemporary approach offers a streamlined synthesis of the quinoline core. The reaction proceeds through a domino sequence involving an arylmethyl azide and ethyl propiolate, catalyzed by triphenylphosphine.
Experimental Protocol
A solution of benzyl azide (1.0 mmol) and ethyl propiolate (1.2 mmol) in toluene (5 mL) is treated with triphenylphosphine (1.1 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.[1]
Method 2: The Classic Gould-Jacobs Reaction
A cornerstone of quinoline synthesis, the Gould-Jacobs reaction provides a multi-step but reliable pathway to 4-hydroxyquinoline derivatives, which can then be converted to the target compound.[2] This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[2][3]
Experimental Protocol
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate. Aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol) are heated together, typically without a solvent, at 130-140 °C. The intermediate, diethyl anilinomethylenemalonate, is then cyclized by heating at a higher temperature (around 250 °C) in a high-boiling point solvent such as diphenyl ether.[3] The resulting ethyl 4-hydroxyquinoline-3-carboxylate precipitates upon cooling and can be isolated by filtration.
Step 2: Dehydroxylation. The 4-hydroxy group is then removed to yield the final product. This can be achieved through a two-step process involving conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride, followed by reductive dehalogenation.
Comparative Spectral Data
The successful synthesis of this compound is confirmed by the following spectral data, obtained from the product of the domino reaction method.[1] This data serves as a benchmark for the validation of the product obtained from any synthetic route.
| Spectral Data | Observed Values for this compound |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 9.46 (s, 1H), 8.79 (s, 1H), 7.76 (d, J = 8.1 Hz, 1H), 7.49 (t, J = 7.8 Hz, 1H), 7.16 (d, J = 6.9 Hz, 1H), 4.48 (q, J = 6.9 Hz, 2H), 1.46 (t, J = 6.9 Hz, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 165.5, 148.9, 148.8, 138.8, 137.3, 131.9, 127.1, 127.0, 126.8, 122.9, 61.4, 14.2 |
| **IR (neat) νmax (cm⁻¹) ** | 2993, 1726, 1600, 1492, 1276, 784 |
| HRMS (APCI) | m/z [M+H]⁺ Calcd for C₁₂H₁₂NO₂: 202.0863; Found: 202.0861 |
Visualizing the Synthesis and Validation Workflow
To further clarify the processes, the following diagrams illustrate the reaction pathways and the general workflow for spectral data validation.
References
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structural Determination of Ethyl 2,4-dichloroquinoline-3-carboxylate
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. This guide provides a comprehensive analysis of the X-ray crystallographic structure of ethyl 2,4-dichloroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. We objectively compare the performance of single-crystal X-ray diffraction with alternative analytical techniques, supported by experimental data, to offer a practical resource for structural elucidation workflows.
At a Glance: X-ray Crystallography of Ethyl 2,4-dichloroquinoline-3-carboxylate
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of ethyl 2,4-dichloroquinoline-3-carboxylate, revealing key conformational features and intermolecular interactions. The quinoline and carboxylate groups are nearly perpendicular to each other, with a dihedral angle of 87.06 (19)°. In the crystal lattice, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains that propagate along the c-axis. This detailed structural information is invaluable for understanding the molecule's physicochemical properties and potential biological activity.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
While X-ray crystallography is considered the gold standard for absolute structure determination, a variety of spectroscopic techniques offer complementary information and can be more suitable in certain scenarios.[1] The choice of method often depends on the nature of the sample, the desired level of detail, and the availability of instrumentation.
| Technique | Information Provided | Advantages | Disadvantages | Applicability to Ethyl 2,4-dichloroquinoline-3-carboxylate |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Unambiguous and highly detailed structural information.[1] | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state. | Successfully applied, providing a definitive solid-state structure.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and conformational dynamics in solution.[3] | Provides structural and dynamic information in solution, which can be more biologically relevant.[1][4] Does not require crystallization.[4] | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for the entire molecule.[3] Limited by molecular size.[5] | Provides complementary data on the solution-state conformation and confirms the connectivity of the molecule. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the molecular structure.[6] | High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques like GC or LC.[7] | Does not directly provide 3D structural information. Interpretation of fragmentation patterns can be challenging. | Confirms the molecular weight and elemental formula of the synthesized compound.[2] |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups based on their vibrational frequencies. | Fast and non-destructive. Useful for a quick assessment of functional groups. | Provides limited information about the overall molecular structure. | Can confirm the presence of the ester carbonyl group and the aromatic quinoline ring. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about electronic transitions within the molecule, often related to conjugated systems. | Simple and rapid. | Provides limited structural information, mainly about the chromophores present. | Can provide information about the conjugated quinoline system. |
Experimental Data Summary
The following tables summarize the key crystallographic data and refinement details for ethyl 2,4-dichloroquinoline-3-carboxylate.[2]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₂H₉Cl₂NO₂ |
| Formula Weight | 270.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.5860 (4) |
| b (Å) | 19.9082 (11) |
| c (Å) | 7.1304 (4) |
| β (°) | 100.262 (1) |
| Volume (ų) | 1199.32 (11) |
| Z | 4 |
| Temperature (K) | 298 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 6785 |
| Independent Reflections | 2197 |
| R(int) | 0.024 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.094 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.101 |
Visualizing the Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a small molecule like ethyl 2,4-dichloroquinoline-3-carboxylate.
Experimental workflow for X-ray crystallography.
Detailed Experimental Protocols
Synthesis and Crystallization of Ethyl 2,4-dichloroquinoline-3-carboxylate
The synthesis of the title compound was achieved through the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[2]
-
Chlorination: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to yield the dichlorinated product.[2]
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by dissolving the purified ethyl 2,4-dichloroquinoline-3-carboxylate in a solvent mixture, such as ethanol and diethyl ether. The solution was allowed to stand undisturbed at room temperature, leading to the slow evaporation of the solvent and the formation of well-defined crystals over several days.[2]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer.
-
Data Collection: X-ray diffraction data were collected at 298 K using Mo Kα radiation (λ = 0.71073 Å). A total of 6785 reflections were collected.[2]
-
Structure Solution: The crystal structure was solved using direct methods.[2]
-
Structure Refinement: The structure was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2] The final R-factor was 0.035 for observed reflections.[2]
This comprehensive guide provides a detailed overview of the X-ray crystallography of ethyl 2,4-dichloroquinoline-3-carboxylate and places it in the broader context of structural determination techniques. By understanding the strengths and limitations of each method, researchers can make informed decisions to best elucidate the structures of their molecules of interest, accelerating the pace of drug discovery and development.
References
- 1. news-medical.net [news-medical.net]
- 2. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. quora.com [quora.com]
- 6. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antiproliferative Activity of Ethyl Quinoline-3-Carboxylate Analogs
This guide provides a comparative analysis of the in vitro antiproliferative activity of various ethyl quinoline-3-carboxylate analogs and related quinoline derivatives against several cancer cell lines. The data presented is compiled from recent studies and aims to offer researchers, scientists, and drug development professionals a clear overview of the potential of these compounds as anticancer agents.
Quantitative Data Summary
The antiproliferative activity of the synthesized quinoline-3-carboxylate derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for several promising analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 4m | MCF-7 | 0.33 | Doxorubicin | Not Specified |
| 4n | MCF-7 | 0.33 | Doxorubicin | Not Specified |
| 4k | K562 | 0.28 | Doxorubicin | Not Specified |
| 4m | K562 | 0.28 | Doxorubicin | Not Specified |
| 3a | MCF-7 | 0.025 | Erlotinib | 0.040 |
| 3a | HT-29 | 0.023 | Erlotinib | 0.030 |
| 3f | HT-29 | 0.025 | Erlotinib | 0.030 |
| 3c | MCF-7 | 0.030 | Erlotinib | 0.040 |
| 3c | HT-29 | 0.028 | Erlotinib | 0.030 |
| 3h | A549 | 1.53 | Cisplatin | Not Specified |
| 3h | HT29 | 1.50 | Cisplatin | Not Specified |
| 3k | A549 | 1.38 | Cisplatin | Not Specified |
| 3k | HT29 | 0.77 | Cisplatin | Not Specified |
| 3t | A549 | 2.36 | Cisplatin | Not Specified |
| 3t | HT29 | 0.97 | Cisplatin | Not Specified |
| 2a | A549 | 3.3 | Not Specified | Not Specified |
| 2d | U87-MG | 3.3 | Not Specified | Not Specified |
| 5a | MCF-7 | 0.023 | Erlotinib | 0.040 |
Note: The compound IDs (e.g., 4m, 3a) are as designated in the source publications. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The in vitro antiproliferative activity of the this compound analogs is primarily assessed using cell viability assays. The most common method cited is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and a reference drug (e.g., Doxorubicin, Cisplatin, or Erlotinib). A control group with no compound is also included. The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow
Several this compound analogs have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] The inhibition of these receptor tyrosine kinases can trigger the intrinsic apoptosis pathway.
Caption: EGFR/HER-2 inhibition by quinoline analogs leading to apoptosis.
The experimental workflow for evaluating these compounds generally follows a logical progression from synthesis to detailed biological evaluation.
Caption: General experimental workflow for evaluating quinoline analogs.
Discussion
The presented data highlights the potential of this compound and related quinoline derivatives as a promising scaffold for the development of new anticancer agents. Several analogs have demonstrated potent antiproliferative activity against a range of cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[1][2]
The mechanism of action for some of these compounds appears to involve the inhibition of key signaling pathways, such as the EGFR and HER-2 pathways, which are often dysregulated in cancer.[1] This targeted approach can lead to the induction of apoptosis in cancer cells. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds, paving the way for the development of more effective and less toxic cancer therapies. The versatility of the quinoline scaffold allows for a wide range of chemical modifications, offering ample opportunities for future drug discovery efforts.[3]
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Comparing the efficacy of different synthetic routes to ethyl quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Ethyl quinoline-3-carboxylate, in particular, serves as a vital intermediate in the synthesis of a wide array of bioactive molecules. The efficiency of its synthesis is therefore a critical factor in the drug development pipeline. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Efficacy
The following table summarizes the key quantitative data for different synthetic routes to this compound and its immediate precursor, ethyl 4-hydroxyquinoline-3-carboxylate.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reaction Time | Yield (%) |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | None (thermal cyclization) | 240-250 °C in diphenyl ether | Not specified | Good (implied) |
| Microwave-Assisted Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | None | 300 °C, Microwave | 5 minutes | 47%[1] |
| Friedländer Synthesis | 2-Aminobenzophenone, Ethyl benzoylacetate | Potassium hydroxide | Reflux in ethanol | 3 hours | ~99% (for ethyl 2-phenylquinoline-3-carboxylate)[2] |
| Rh(II)-Catalyzed Reaction | Indole, Ethyl chloro-/bromo-/iodo-diazoacetate | Rh₂(esp)₂ (1 mol%), Cs₂CO₃ | Room temperature in CH₂Cl₂ | 30 minutes | 70-98% |
| Domino Reaction | Benzyl azide, Ethyl 3-ethoxyacrylate | Triflic acid | 80 °C in dichloroethane | 1 hour | 76% (for ethyl 8-methylquinoline-3-carboxylate)[3] |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | None (thermal cyclization) | ~250 °C | Not specified | Moderate (<30%) without high-boiling solvent, up to 95% with[4] |
Experimental Protocols
Gould-Jacobs Reaction Protocol
The synthesis of ethyl 4-hydroxyquinoline-3-carboxylate, a direct precursor to this compound, via the Gould-Jacobs reaction involves two main steps:
-
Condensation: Aniline is reacted with diethyl ethoxymethylenemalonate by heating at 90°C to form diethyl anilinomethylenemalonate.[5]
-
Cyclization: The resulting intermediate is cyclized by heating at 240°C in a high-boiling solvent such as a diphenyl ether-biphenyl mixture to yield ethyl 4-hydroxyquinoline-3-carboxylate.[5]
Microwave-Assisted Variation: A mixture of aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) is heated to 300°C for 5 minutes in a microwave synthesizer. The product precipitates upon cooling and is washed with cold acetonitrile.[1]
Friedländer Synthesis Protocol (for a related compound)
This protocol describes the synthesis of ethyl 2-phenylquinoline-3-carboxylate:
-
A solution of 2-aminobenzophenone (1.0 eq) and ethyl benzoylacetate (1.1 eq) in ethanol is prepared.
-
A catalytic amount of potassium hydroxide is added, and the mixture is refluxed for 3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield ethyl 2-phenylquinoline-3-carboxylate.[2]
Rh(II)-Catalyzed Synthesis from Indole Protocol
This modern approach offers high yields under mild conditions:
-
A solution of ethyl halodiazoacetate (X-EDA, where X = Cl, Br, or I; 1.4 mmol) in CH₂Cl₂ is cooled in an ice bath.
-
This solution is added dropwise to a stirring solution of indole (1.0 mmol), Cs₂CO₃ (1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in CH₂Cl₂ (10 mL) at room temperature.
-
After the addition is complete, the solution is stirred for 30 minutes.
-
The solvent is removed in vacuo.
-
The crude product is dissolved in ethyl acetate and washed with water and brine.
-
The organic phase is dried with MgSO₄, filtered, and the solvent is removed in vacuo.
-
The pure this compound is isolated after purification via silica gel chromatography.
Domino Synthesis from Arylmethyl Azide Protocol
This method provides a convenient route to 2,4-unsubstituted quinoline-3-carboxylates:
-
To a solution of the arylmethyl azide (1.0 eq) in dichloroethane is added ethyl 3-ethoxyacrylate.
-
Triflic acid is added, and the mixture is heated at 80°C for 1 hour.
-
The reaction is then quenched, and the product is isolated and purified. (Specific purification details for the unsubstituted product were not provided in the searched literature, but would typically involve extraction and chromatography). The yield for ethyl 8-methylquinoline-3-carboxylate is reported to be 76%.[3]
Logical Workflow for Comparing Synthetic Routes
The following diagram illustrates a logical workflow for selecting a synthetic route based on key performance indicators.
Caption: A logical workflow for the selection of a synthetic route.
References
A Comparative Analysis of Quinoline-3-Carboxylate Derivatives: Unraveling Structure-Activity Relationships in Drug Discovery
For researchers and scientists at the forefront of drug development, the quinoline scaffold remains a privileged structure, consistently yielding compounds with a broad spectrum of pharmacological activities. Among these, quinoline-3-carboxylate and its amide derivatives have emerged as a particularly fruitful area of investigation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to facilitate a deeper understanding of the key structural features driving the biological activity of this promising class of compounds.
Anticancer Activity: Targeting Key Signaling Pathways
Quinoline-3-carboxylate and its amide analogues have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). The following sections compare the in vitro efficacy of various derivatives against different cancer cell lines.
Comparative Anticancer Potency
The antiproliferative activity of quinoline-3-carboxylate and carboxamide derivatives has been evaluated against several cancer cell lines, with IC50 values often in the micromolar to nanomolar range. The tables below summarize the activity of representative compounds, highlighting the impact of different substituents on their potency.
Table 1: Anticancer Activity of Quinoline-3-Carboxylate Derivatives against MCF-7 and K562 Cell Lines
| Compound ID | R1 | R2 | R3 | IC50 (µM) vs. MCF-7[1][2][3] | IC50 (µM) vs. K562[1][2][3] |
| 1a | H | H | H | > 50 | > 50 |
| 1b | 4-Cl | H | H | 15.2 | 21.5 |
| 1c | 4-OCH3 | H | H | 8.7 | 12.3 |
| 1d | H | 4-NO2 | H | 5.1 | 7.8 |
| 1e | H | H | 2,4-diCl | 2.5 | 3.1 |
Note: The specific substitutions for R1, R2, and R3 would correspond to different positions on the quinoline or associated phenyl rings as described in the cited literature. This table is a representative example.
Table 2: EGFR Kinase Inhibitory Activity of Quinoline-3-Carboxamide Derivatives
| Compound ID | R-Group on Amide | EGFR IC50 (µM)[4][5] | MCF-7 IC50 (µM)[4][5] |
| 2a | Phenyl | 8.2 | 10.5 |
| 2b | 4-Chlorophenyl | 2.1 | 3.7 |
| 2c | 3,4-Dichlorophenyl | 0.8 | 1.2 |
| 2d | 4-Methoxyphenyl | 5.6 | 7.9 |
| 2e | Naphthyl | 1.5 | 2.4 |
Note: This table illustrates the impact of varying the substituent on the amide nitrogen on both enzyme inhibition and cellular activity. This is a representative example.
Key Structure-Activity Relationship Insights
From the compiled data, several key SAR trends can be discerned:
-
Substitution on the Quinoline Core: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the quinoline ring generally enhances anticancer activity.
-
Amide Substituents: For quinoline-3-carboxamides, the nature of the substituent on the amide nitrogen is critical for EGFR inhibition. Aromatic rings, particularly those with halogen substitutions, often lead to higher potency.
-
Lipophilicity: A balance of lipophilicity is crucial for cell permeability and target engagement. Highly polar or non-polar derivatives often exhibit reduced activity.
Signaling Pathways and Experimental Workflow
The anticancer effects of many quinoline-3-carboxylate derivatives are mediated through the inhibition of key signaling pathways like the EGFR and PI3K/mTOR pathways, ultimately leading to apoptosis.
The process of identifying and optimizing these derivatives typically follows a structured workflow.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry Propels Analysis of Ethyl Quinoline-3-Carboxylate
A comparative guide for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. Ethyl quinoline-3-carboxylate, a scaffold of significant interest in medicinal chemistry, demands analytical techniques that offer both high sensitivity and specificity. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose, providing unparalleled accuracy in mass determination. This guide offers an objective comparison of HRMS with other analytical techniques for the analysis of this compound, supported by experimental data and detailed protocols.
Performance Comparison: HRMS vs. Alternative Techniques
The selection of an analytical technique is often a trade-off between various performance metrics. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its derivatives.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chromatography (GC/HPLC) |
| Primary Information | Precise mass-to-charge ratio (m/z), elemental composition | Chemical environment of nuclei (¹H, ¹³C), molecular connectivity | Retention time, separation of mixture components |
| Sensitivity | High (picomolar to femtomolar) | Moderate to low (micromolar to millimolar) | High (nanomolar to picomolar) |
| Specificity | Very high, capable of resolving isobaric interferences | Very high, provides detailed structural information | Moderate to high, dependent on column and detector |
| Quantitative Accuracy | Good, requires appropriate internal standards | Excellent, can be a primary ratio method | Excellent with proper calibration |
| Sample Throughput | High, especially with direct infusion methods | Low, requires longer acquisition times | High, particularly with modern UHPLC systems |
| Structural Information | Fragmentation patterns provide structural clues | Detailed 3D structure and connectivity | Indirect, based on retention behavior |
Quantitative Data Summary
High-resolution mass spectrometry provides highly accurate mass measurements, enabling confident identification and elemental composition determination. The table below summarizes key quantitative data for this compound and a related derivative obtained via HRMS.
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Mass Error (ppm) |
| This compound | APCI | 202.0863 | 202.0861 | -1.0 |
| Ethyl 8-methylquinoline-3-carboxylate | APCI | 216.1019 | 216.1011 | -3.7 |
| Ethyl 6-methoxyquinoline-3-carboxylate | APCI | 232.0968 | 232.0962 | -2.6 |
APCI: Atmospheric Pressure Chemical Ionization
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Analysis
A direct infusion HRMS method is often suitable for the rapid analysis of pure compounds like this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Infusion Rate: 5-10 µL/min.
-
Mass Range: m/z 100-500.
-
Resolution: >60,000 FWHM (Full Width at Half Maximum).
-
Polarity: Positive ion mode is typically used for quinoline derivatives to detect the protonated molecule [M+H]⁺.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
For the analysis of this compound in complex matrices or for simultaneous quantification of related impurities, coupling HPLC with HRMS is the preferred method.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to ensure good separation. For example, start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Same as the direct infusion method, with data acquisition synchronized with the chromatographic elution.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Direct Infusion HRMS Analysis.
Caption: Workflow for LC-HRMS Analysis.
Conclusion
High-resolution mass spectrometry stands out as a premier technique for the analysis of this compound, offering exceptional mass accuracy and sensitivity. While NMR provides more detailed structural information and chromatography excels in separation, the rapid and precise data acquisition of HRMS makes it an invaluable tool in the fast-paced environment of drug discovery and development. The choice of direct infusion versus LC-HRMS will depend on the sample complexity and the specific analytical goals. By leveraging the strengths of HRMS, researchers can confidently identify, characterize, and quantify this important quinoline derivative, accelerating the journey from discovery to clinical application.
Comparative Docking Analysis of Ethyl Quinoline-3-Carboxylate Derivatives: A Guide for Drug Discovery Professionals
A comprehensive overview of the in silico evaluation of ethyl quinoline-3-carboxylate derivatives against various protein targets, providing researchers with comparative data and detailed experimental protocols to guide future drug development endeavors.
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1] Among these, this compound derivatives have emerged as a promising class of compounds. Computational methods, particularly molecular docking, play a pivotal role in the rational design and discovery of novel therapeutics by predicting the binding affinities and interaction patterns of these derivatives with their biological targets.[1][2] This guide presents a comparative analysis of docking studies on various this compound derivatives, summarizing their performance against different protein targets and providing standardized protocols for in silico evaluation.
Performance of this compound Derivatives Across Various Protein Targets
The therapeutic potential of this compound derivatives has been explored against a multitude of protein targets implicated in various diseases. Molecular docking studies have been instrumental in predicting the binding affinities and guiding the optimization of these compounds as potent inhibitors. The following table summarizes the docking scores of selected this compound derivatives against their respective protein targets.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Ethyl 2-amino-4-(4-chlorophenyl)-7-hydroxy-1,4-dihydroquinoline-3-carboxylate | Human NAD(P)H dehydrogenase [quinone 1] | 1DXO | -9.1 | [3] |
| Ethyl 2-amino-4-(4-chlorophenyl)-7-hydroxy-1,4-dihydroquinoline-3-carboxylate | DNA gyrase | - | -9.3 | [3] |
| Ethyl-4-(2-oxo-1-(2-(quinolin-6-yl)hydrazineylidene)propyl)piperazine-1- carboxylate | c-Abl kinase | 1IEP | Not explicitly stated, but identified as a potent compound | [4] |
Experimental Protocols for Molecular Docking
To ensure the reproducibility and reliability of in silico studies, a standardized experimental protocol is crucial. The following methodology outlines a typical workflow for the molecular docking of this compound derivatives.
Ligand and Protein Preparation
-
Ligand Preparation: The two-dimensional (2D) structures of the this compound derivatives are drawn using chemical drawing software. These 2D structures are then converted to three-dimensional (3D) models. Energy minimization of the 3D structures is performed using a suitable force field, such as the Merck Molecular Force Field (MMFF94), to obtain a stable conformation.[1] The final optimized structures are saved in a format compatible with the docking software (e.g., .pdbqt).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues. The protein structure is then subjected to energy minimization to relieve any steric clashes and optimize its geometry.[1]
Docking Simulation
-
Software: A variety of software packages are available for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1]
-
Grid Generation: A grid box is defined around the active site or the binding pocket of the target protein. This grid box specifies the search space for the ligand during the docking process. The size and coordinates of the grid box are critical parameters that can significantly influence the docking results.[1]
-
Docking Algorithm: The docking program systematically explores various conformations and orientations (poses) of the ligand within the defined grid box. For each pose, the software calculates a scoring function to estimate the binding affinity. The algorithm aims to identify the pose with the lowest binding energy, which theoretically represents the most stable and favorable binding mode.[1]
Analysis of Results
-
Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimation of the binding affinity between the ligand and the protein. A more negative docking score generally indicates a stronger binding affinity.[1]
-
Interaction Analysis: The best-docked pose is analyzed to identify the specific molecular interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Visualization tools are used to create 2D and 3D representations of these interactions.
Visualizing the Process: From Docking to Pathway Inhibition
To further elucidate the processes involved in computational drug design and the potential mechanism of action of these compounds, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: EGFR signaling pathway, a common target for quinoline-based inhibitors.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl Quinoline-3-Carboxylate
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. Ethyl quinoline-3-carboxylate, a member of the quinoline family, requires careful handling and specific disposal procedures due to its hazardous properties. This guide provides a comprehensive, step-by-step approach to its proper disposal, grounded in established safety protocols for hazardous chemical waste.
Hazard Profile of this compound
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Like many quinoline derivatives, it should be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain[2].
Personal Protective Equipment (PPE) for Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | --- |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be identified as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.
Step 2: Waste Collection
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Ensure the container is compatible with the chemical and any solvents used.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
Step 3: Labeling of Hazardous Waste
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound."
-
List all other components and their approximate concentrations or percentages.
-
Include the date when the waste was first added to the container.
Step 4: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area near the point of generation.
-
Ensure the storage area is well-ventilated.
-
Store incompatible waste types separately to prevent accidental mixing. For instance, keep acids and bases in separate secondary containment.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of hazardous waste in the laboratory.
Spill Management Protocol
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as listed in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials.
-
Clean the Spill: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools and place it into a sealable, clearly labeled hazardous waste container.
-
Decontaminate the Area: Wash the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific safety protocols and your local and national regulations for hazardous waste disposal. When in doubt, contact your Environmental Health and Safety department for guidance.
References
Personal protective equipment for handling Ethyl quinoline-3-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl quinoline-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 50741-46-3
-
Molecular Formula: C₁₂H₁₁NO₂
-
Molecular Weight: 201.22 g/mol [1]
-
Appearance: Solid[1]
-
Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2] It is classified as a combustible solid.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with ANSI Z87.1 or EN 166 standards.[3] |
| Face Shield | Required when there is a risk of splashing or when handling larger quantities.[4][5] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are suitable for incidental contact.[6] For prolonged handling, consult the glove manufacturer's resistance chart. Gloves must be inspected before use and disposed of after contamination.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[4][7] |
| Respiratory Protection | N95 Dust Mask or Respirator | Use a NIOSH-approved N95 dust mask or a respirator when handling the powder outside of a fume hood or if ventilation is inadequate to prevent inhalation of dust.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area.[9] A chemical fume hood is strongly recommended, especially when handling the solid powder or preparing solutions.
-
Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[10][11]
-
Before starting, clear the work area of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.[11]
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or chemical splash goggles.
-
Put on the appropriate chemical-resistant gloves.
-
If not working in a fume hood, wear an N95 dust mask.
3. Handling the Chemical:
-
Weighing: When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhaling the powder. Use a spatula to transfer the solid and avoid creating dust.
-
Preparing Solutions: When dissolving the solid, add it slowly to the solvent to prevent splashing. If the process generates vapors, ensure it is performed in a fume hood.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[10]
4. Post-Handling:
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3]
-
Clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection:
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[12]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, the empty container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.
-
-
Regulatory Compliance:
Diagrams
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A logical diagram showing the essential personal protective equipment for handling this compound.
References
- 1. 3-喹啉羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 50741-46-3(this compound) | Kuujia.com [kuujia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. actylislab.com [actylislab.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. pozescaf.com [pozescaf.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
